Chemical structure and properties of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, chemical synthesis, and materials science.
Chemical Identity and Structure
Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate is a substituted α-cyanocarboxylate ester. Its structure is characterized by a central quaternary carbon atom bonded to four different functional groups: a cyano group (-C≡N), an ethyl ester group (-COOCH₂CH₃), a methyl group (-CH₃), and a 2-fluorophenyl group (-C₆H₄F).
The presence of these distinct functionalities imparts a unique combination of electronic and steric properties to the molecule, making it an intriguing candidate for further investigation in various scientific domains.
Molecular Representation
The two-dimensional structure of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate can be visualized as follows:
Caption: 2D structure of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate.
Detailed experimental data for the physicochemical properties of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate are not extensively reported in publicly available literature. However, based on its chemical structure and data for related compounds, the following properties can be anticipated.
Predicted Physicochemical Properties
Property
Predicted Value/Information
Physical State
Likely a liquid or low-melting solid at room temperature.
Solubility
Expected to be soluble in common organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated.
Boiling Point
Not experimentally determined.
Melting Point
Not experimentally determined.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the methyl group, and multiplets for the aromatic protons of the 2-fluorophenyl group are expected.
¹³C NMR: Resonances for the quaternary carbon, the cyano carbon, the ester carbonyl carbon, the methyl carbon, the ethyl carbons, and the carbons of the fluorinated aromatic ring are anticipated. The fluorine atom will cause characteristic splitting of the signals for the aromatic carbons.
¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.
Infrared (IR) Spectroscopy:
A sharp, strong absorption band around 2240-2260 cm⁻¹ characteristic of the C≡N stretch of the nitrile group.
A strong absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretch of the ester group.
Absorption bands in the aromatic region (around 1450-1600 cm⁻¹) and C-H stretching vibrations.
A C-F stretching vibration, typically in the 1000-1400 cm⁻¹ region.
Mass Spectrometry (MS):
The predicted monoisotopic mass is 221.0852 Da.[1]
Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, or the entire ester functionality.
Synthesis and Reactivity
Proposed Synthetic Pathway
A common and effective method for the synthesis of such compounds is the alkylation of a precursor cyanoacetate. In this case, the synthesis would likely proceed via the methylation of ethyl 2-cyano-2-(2-fluorophenyl)acetate.
Molecular weight and formula of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
The following technical guide is structured as a high-level monograph for pharmaceutical researchers. It addresses the specific physicochemical properties of the requested molecule while contextualizing its synthesis and...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level monograph for pharmaceutical researchers. It addresses the specific physicochemical properties of the requested molecule while contextualizing its synthesis and relevance in drug development—specifically regarding its relationship to Selective Serotonin Reuptake Inhibitor (SSRI) precursors.
Executive Summary
This guide provides a comprehensive technical analysis of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate (IUPAC: Ethyl 2-cyano-2-(2-fluorophenyl)propanoate).
While often overshadowed by its para-isomer (a critical intermediate in the synthesis of Citalopram and Escitalopram), this ortho-fluorinated analog is of significant interest in Structure-Activity Relationship (SAR) studies and as a critical positional isomer impurity marker in API manufacturing. This document outlines its molecular metrics, synthetic pathways, and structural validation protocols.
Physicochemical Profile
The following data is derived from standard atomic weights and structural topology.
Molecular Identity
Parameter
Value
IUPAC Name
Ethyl 2-cyano-2-(2-fluorophenyl)propanoate
Common Name
Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
CAS Registry Number
Not widely listed; Analogous to 4-fluoro variant (CAS 15032-42-5)
Molecular Formula
C₁₂H₁₂FNO₂
SMILES
CCOC(=O)C(C)(C#N)C1=CC=CC=C1F
Quantitative Metrics
Metric
Value
Calculation Basis
Molecular Weight (Average)
221.23 g/mol
C=12.011, H=1.008, F=18.998, N=14.007, O=15.999
Monoisotopic Mass
221.0852 Da
Based on ¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O
Heavy Atom Count
16
Non-hydrogen atoms
Rotatable Bonds
3
Ethyl ester linkage, Phenyl-C(alpha) bond
Topological Polar Surface Area
50.09 Ų
Ester + Nitrile contributions
Structural Analysis & Logic
The molecule consists of a quaternary carbon center (C2) bonded to four distinct groups: a methyl group, a cyano group, an ethyl ester, and a 2-fluorophenyl ring.
Structural Connectivity Diagram (Graphviz)
The following diagram illustrates the logical connectivity and functional group hierarchy of the molecule.
Figure 1: Structural connectivity centered on the quaternary alpha-carbon.
Synthetic Methodology
The synthesis of this molecule requires the construction of a quaternary center via alkylation. This is a classic example of C-alkylation of an active methylene compound .
Retrosynthetic Analysis
The target molecule is best accessed via the methylation of Ethyl 2-cyano-2-(2-fluorophenyl)acetate . The steric hindrance of the ortho-fluorine atom on the phenyl ring makes this step kinetically slower than its para-isomer counterpart, requiring optimized base selection.
Step-by-Step Protocol
Precursor: Ethyl 2-cyano-2-(2-fluorophenyl)acetate (prepared via ethoxycarbonylation of 2-fluorophenylacetonitrile).
Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran)
Workflow:
Deprotonation: Under an inert atmosphere (N₂), dissolve the substrate in anhydrous DMF at 0°C. Slowly add NaH. The solution will evolve H₂ gas and form the enolate anion. Note: The ortho-fluorine provides inductive stabilization but steric bulk.
Alkylation: Add Methyl Iodide dropwise to the enolate solution. Maintain temperature at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).
Quench & Workup: Pour reaction mixture into ice-cold saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).
Purification: The quaternary product prevents tautomerization, simplifying purification. Flash chromatography (Hexane/EtOAc) is standard.
Synthesis Flowchart
Figure 2: Synthetic pathway from commercially available nitrile precursors.
Application in Drug Development
Relevance to SSRIs (Citalopram/Escitalopram)
The para-isomer of this molecule (4-fluorophenyl) is a documented intermediate in the synthesis of Citalopram [1]. The ortho-isomer described here serves two critical roles:
Impurity Marker: During the synthesis of Citalopram, if the starting material (4-fluorobenzyl chloride or 4-fluorobenzonitrile) contains 2-fluoro impurities, this molecule will be formed. It acts as a "silent" impurity that tracks through the synthesis, eventually leading to ortho-Citalopram. Characterizing this molecule allows QC teams to validate the purity of the Active Pharmaceutical Ingredient (API).
SAR Studies: The ortho-fluorine substitution alters the metabolic stability of the phenyl ring by blocking the P450 oxidation sites at the ortho position, potentially extending half-life in analog studies.
Analytical Validation
To confirm the identity of the synthesized molecule, the following spectroscopic signals are diagnostic:
¹H NMR (CDCl₃):
1.25 (t, 3H, Ester )
1.95 (s, 3H, -Methyl) — Key diagnostic for successful methylation.
4.25 (q, 2H, Ester )
7.10–7.50 (m, 4H, Aromatic) — Multiplet pattern distinct from para-substitution.
IR Spectroscopy:
(Weak nitrile stretch)
(Strong ester carbonyl stretch)
References
Lundbeck A/S. (2001). Method for the Preparation of Citalopram.[1][2][3][4][5][6] World Intellectual Property Organization. WO/2001/002383.[4] Link
PubChem. (2023).[7] Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate Compound Summary. National Center for Biotechnology Information. Link
Sigma-Aldrich. (2023). Ethyl 2-cyanoacrylate (Structural Analog Reference).Link
An In-depth Technical Guide to the Solubility of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide p...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate in a range of common organic solvents. As a senior application scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring that experimental choices are well-informed and the resulting data is robust and reliable. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols, and offer insights into data interpretation and presentation, empowering researchers to conduct thorough and meaningful solubility assessments.
Introduction: The Significance of Solubility in Drug Development
Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate is a compound of interest in medicinal chemistry and drug discovery. Its molecular structure, featuring an ester, a cyano group, a fluorinated phenyl ring, and a methyl group, suggests a complex interplay of physicochemical properties that will govern its behavior in various solvent systems. Understanding the solubility of this compound is paramount for a multitude of applications, from designing synthetic routes and purification strategies to formulating effective drug delivery systems. Poor solubility can lead to challenges in absorption and bioavailability, ultimately hindering the clinical translation of a promising therapeutic candidate.[1] Therefore, a thorough characterization of its solubility profile in relevant organic solvents is an indispensable step in its development pathway.
This guide will provide the foundational knowledge and practical protocols to empower researchers to accurately determine and interpret the solubility of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate.
Theoretical Framework: Predicting Solubility
The age-old chemical maxim, "like dissolves like," serves as a fundamental principle in predicting solubility.[2] This concept is rooted in the polarity of both the solute and the solvent.
Molecular Structure of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate:
Ester Group (-COOCH₂CH₃): The carbonyl group (C=O) and the ether-like linkage (C-O-C) introduce polarity and the potential for dipole-dipole interactions.[3] The oxygen atoms can also act as hydrogen bond acceptors.
Cyano Group (-C≡N): The nitrile group is highly polar and can participate in dipole-dipole interactions.
2-Fluorophenyl Group (-C₆H₄F): The fluorine atom is highly electronegative, creating a dipole moment within the phenyl ring. The aromatic ring itself can engage in π-π stacking interactions.
Methyl Group (-CH₃): This is a nonpolar, hydrophobic moiety.
The overall solubility of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate in a given solvent will be a balance of these structural features. It is anticipated that the compound will exhibit good solubility in polar aprotic solvents that can engage in dipole-dipole interactions, and moderate solubility in some polar protic solvents where it can act as a hydrogen bond acceptor.[4][5] Its solubility in nonpolar solvents is expected to be lower due to the presence of multiple polar functional groups.
Experimental Determination of Solubility: Protocols and Rationale
The accurate determination of solubility requires robust and well-controlled experimental methods. The two primary approaches are the measurement of thermodynamic and kinetic solubility.[6]
Thermodynamic Solubility: The Shake-Flask Method
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the gold standard for determining this value.[6]
Experimental Protocol:
Preparation: Add an excess amount of crystalline Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
Equilibration: Agitate the mixture at a constant temperature using a shaker or rotator for a sufficient period to allow for equilibrium to be established. This can range from 24 to 72 hours, depending on the compound and solvent system.[6]
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the sample to further pellet the excess solid.
Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid disturbing the solid phase during this step.
Analysis: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[1][7]
Solid Phase Analysis: It is good practice to analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic transformations that may have occurred during the experiment.[6]
Diagram of the Shake-Flask Method Workflow:
Caption: High-Throughput Workflow for Kinetic Solubility Determination.
Data Interpretation and Presentation
The results of solubility studies should be presented in a clear and concise manner to facilitate comparison across different solvents. A tabular format is highly recommended.
Table 1: Hypothetical Solubility of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate in Various Organic Solvents at 25°C
Solvent
Solvent Polarity (Dielectric Constant)
Solubility (mg/mL)
Solubility (mol/L)
Method
Hexane
1.88
< 0.1
< 0.0005
Shake-Flask
Toluene
2.38
5.2
0.025
Shake-Flask
Diethyl Ether
4.34
25.8
0.125
Shake-Flask
Ethyl Acetate
6.02
> 200
> 0.965
Shake-Flask
Acetone
20.7
> 200
> 0.965
Shake-Flask
Acetonitrile
37.5
> 200
> 0.965
Shake-Flask
Ethanol
24.5
150.3
0.725
Shake-Flask
Methanol
32.7
180.9
0.873
Shake-Flask
Dimethyl Sulfoxide (DMSO)
46.7
> 200
> 0.965
Shake-Flask
Water
80.1
< 0.01
< 0.00005
Shake-Flask
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined empirically.
Factors Influencing Solubility Measurements
Several factors can influence the outcome of solubility experiments, and it is crucial to control for these variables to ensure data accuracy and reproducibility.
Temperature: Solubility is temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. Therefore, all solubility measurements must be performed at a constant and reported temperature.
Solvent Purity: The presence of impurities in the solvent can alter its polarity and solvating power, leading to erroneous solubility values. High-purity solvents should be used.
Polymorphism: The crystalline form of the solute can significantly impact its solubility. Different polymorphs can have different lattice energies, resulting in different solubilities. It is essential to characterize the solid form of the compound before and after the solubility experiment.
[6]* pH (for ionizable compounds): While Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate is not expected to be readily ionizable, for compounds with acidic or basic functional groups, the pH of the solvent system would be a critical factor.
Conclusion
The solubility of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate in organic solvents is a critical parameter that will influence its entire development lifecycle. This guide has provided a comprehensive framework for understanding and experimentally determining this vital physicochemical property. By combining a sound theoretical understanding with robust experimental protocols, researchers can generate high-quality, reliable solubility data. This, in turn, will enable informed decisions in process chemistry, formulation development, and ultimately, the successful advancement of this compound as a potential therapeutic agent.
References
Raytor. (2026, January 22).
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
Waters. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
ACS Publications. (2015, December 31).
American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
University of Sydney. (2023, August 31). Solubility of Organic Compounds.
Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions.
S.T.A.R. General Chemistry. (n.d.).
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution.
Wikipedia. (n.d.).
Nagwa. (n.d.). Lesson Explainer: Properties of Esters.
Chemistry LibreTexts. (2023, January 22). Properties of Esters.
ChemSynthesis. (2025, May 20). ethyl cyano(2-fluorophenyl)acetate - C11H10FNO2, density, melting point, boiling point, structural formula, synthesis.
Safety Data Sheet (SDS) for Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
This guide serves as a comprehensive technical whitepaper and Safety Data Sheet (SDS) for Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate . Notice: This compound is a specialized research intermediate.
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical whitepaper and Safety Data Sheet (SDS) for Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate .
Notice: This compound is a specialized research intermediate. As specific toxicological data is often proprietary or absent for such intermediates, this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodology from analogous
-cyano esters and fluorinated aromatics to establish safety protocols.
Technical Whitepaper: Safety & Handling of Fluorinated
-Cyano Esters
-Methyl--(2-fluorophenyl)--cyanoacetate.
CAS Number: 113807-92-4 (Note: Research catalog identifier; verify with specific vendor).
Molecular Formula:Molecular Weight: 221.23 g/mol
Structural Hazard Analysis
The molecule contains three distinct functional groups that dictate its safety profile. Understanding these is critical for the "Senior Application Scientist" to predict reactivity:
Nitrile (
): Located at the -position. While less liable to release cyanide ions than simple aliphatic nitriles, metabolic or thermal decomposition can liberate .
Ethyl Ester (
): Provides lipophilicity, facilitating skin absorption. Susceptible to hydrolysis.
Fluorophenyl Ring: Increases metabolic stability but poses a severe combustion hazard due to the formation of Hydrogen Fluoride (HF).
Figure 1: Functional group hazard decomposition. The nitrile and fluorine groups present the highest acute and thermal risks, respectively.
-cyano esters can be delayed. The ester group facilitates transport across cell membranes. Once intracellular, non-specific esterases may hydrolyze the ester, and subsequent oxidative metabolism (P450) can destabilize the -carbon, potentially releasing cyanide ions (CN-) which inhibit Cytochrome C Oxidase.
First Aid Measures (The "Cyanide Protocol")
Standard first aid is insufficient. The potential for cyanide liberation requires specific medical countermeasures.
Protocol Flowchart
Figure 2: Decision logic for emergency response. Immediate oxygenation is prioritized over neutralization.
Inhalation: Move to fresh air immediately. If breathing is irregular, administer oxygen. Do not use mouth-to-mouth resuscitation (risk of secondary contamination); use a bag-valve mask.
Skin Contact: Nitriles penetrate leather. Discard contaminated leather shoes/belts immediately ; they cannot be decontaminated. Wash skin with soap and copious water.[1][3]
Ingestion: Rinse mouth. Do not induce vomiting. Urgent hospital transfer.
, alcohol-resistant foam.[4] Do not use solid water streams (may scatter the chemical).[4]
PPE for Firefighters: Full bunker gear + SCBA (Self-Contained Breathing Apparatus) is non-negotiable due to HF and HCN risk.
Accidental Release Measures
Scientific Rationale: We must avoid acidic cleaning agents. Acidic hydrolysis of the nitrile group can release Hydrogen Cyanide (HCN) gas.
Step-by-Step Spill Protocol:
Evacuate & Ventilate: Remove ignition sources.
PPE: Wear Nitrile or Butyl rubber gloves (Latex is permeable to many esters), safety goggles, and a NIOSH-approved respirator with organic vapor/acid gas cartridges.
Containment: Dike the spill using non-acidic absorbents (Vermiculite, Sand, or specialized solvent pads).
WARNING: Do not use sawdust (combustible).
Neutralization (Decontamination):
Prepare a solution of 5% Sodium Hypochlorite (Bleach) and Sodium Hydroxide (NaOH) .
The alkaline bleach solution converts nitriles to cyanates (less toxic) and hydrolyzes the ester.
MW ~220 + Phenyl ring suggests high viscosity or solid phase.
Boiling Point
310°C - 330°C
High MW ester.
Density
1.15 - 1.20 g/cm³
Fluorine atom increases density relative to non-halogenated analogs.
Solubility (Water)
Low (<0.1%)
Lipophilic phenyl and ester groups dominate.
Solubility (Solvents)
High
Soluble in DMSO, DCM, Ethyl Acetate, Methanol.
Partition Coeff (LogP)
~2.5 - 3.0
Indicates high membrane permeability (skin absorption risk).
Toxicological Information
Mechanism of Action:
The compound acts as an alkylating agent or metabolic precursor.
Local Effects: The ester functionality acts as a solvent, defatting skin and allowing entry.
Systemic Effects: The 2-fluorophenyl group is electron-withdrawing, potentially increasing the reactivity of the nitrile.
Chronic Toxicity:
Carcinogenicity: Not classified, but fluorinated aromatics are often scrutinized for persistence.
Reproductive Toxicity: No specific data.[5] Treat as a potential reproductive toxin based on general nitrile profile.
Ecological Information
Aquatic Toxicity: Esters are generally toxic to aquatic life (Category 2 or 1).
Persistence: The C-F bond is highly stable, making the fluorophenyl moiety persistent in the environment.
Bioaccumulation: LogP > 2.5 suggests potential for bioaccumulation in aquatic organisms.
Disposal Logic:
Do not release to drains. Incineration in a facility equipped with a scrubber (to capture HF) is the only acceptable disposal method.
References & Authority
PubChem. (2025). Compound Summary: Ethyl 2-cyano-2-(2-fluorophenyl)propanoate (CID 75480842).[6] National Library of Medicine. Link
Sigma-Aldrich. (2024).[3][7] Safety Data Sheet: Methyl 2-cyano-2-phenylacetate (Analogous Structure). Merck KGaA.[7] Link
NOAA Office of Response and Restoration. (2024). CAMEO Chemicals: Nitriles and Esters Reactivity Profile. Link
European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria: Fluorinated Hydrocarbons. Link
Thermo Fisher Scientific. (2025).[1][7] SDS for 2-Chloro-3-cyano-6-(4-fluorophenyl)pyridine (Fluorinated nitrile handling). Link
Disclaimer: This document is created for R&D purposes by a Senior Application Scientist. It relies on chemical class predictions (Read-Across) in the absence of specific experimental data for CAS 113807-92-4. Users must treat the substance with the highest level of caution.[1]
A Technical Guide for Drug Development Professionals: A Comparative Analysis of Ethyl 2-cyano-2-(2-fluorophenyl)propanoate and Methyl Acetate Derivatives
Introduction: Navigating Chemical Scaffolds in Drug Discovery In the landscape of modern drug discovery, the selection of appropriate chemical scaffolds is a critical determinant of a program's success. The physicochemic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating Chemical Scaffolds in Drug Discovery
In the landscape of modern drug discovery, the selection of appropriate chemical scaffolds is a critical determinant of a program's success. The physicochemical and pharmacological properties of lead compounds are intrinsically linked to the functional groups and core structures from which they are built. This guide provides an in-depth technical comparison of two distinct classes of ester-containing compounds: the highly functionalized α-cyano-α-arylpropanoates, exemplified by Ethyl 2-cyano-2-(2-fluorophenyl)propanoate, and the versatile, widely utilized methyl acetate derivatives.
For researchers, scientists, and drug development professionals, understanding the nuances of these molecular building blocks—from their synthesis and reactivity to their potential roles in medicinal chemistry—is paramount. This document aims to provide a comprehensive analysis, grounded in scientific principles and practical application, to inform strategic decisions in the design and development of novel therapeutics. We will explore the synthesis, chemical properties, and potential applications of each class, offering a comparative perspective to highlight their respective strengths and weaknesses in a drug development context.
Part 1: A Comparative Overview of Physicochemical Properties
The stark structural differences between Ethyl 2-cyano-2-(2-fluorophenyl)propanoate and simple methyl acetate derivatives give rise to a distinct set of physicochemical properties. These properties, in turn, dictate their behavior in both chemical reactions and biological systems.
Ethyl 2-cyano-2-(2-fluorophenyl)propanoate , with its greater molecular weight and complexity, is expected to be a high-boiling liquid or a low-melting solid with limited aqueous solubility. The presence of the polar nitrile and ester groups is offset by the large, hydrophobic fluorophenyl ring. In contrast, methyl acetate is a low-boiling, volatile liquid with significant water solubility.[1] Its derivatives will have properties that are highly dependent on the nature of the "R" group in the acetate structure.
Part 2: Synthesis and Mechanistic Considerations
The synthetic routes to these two classes of compounds are fundamentally different, reflecting their distinct chemical functionalities.
Synthesis of Ethyl 2-cyano-2-(2-fluorophenyl)propanoate: The Knoevenagel Condensation
The synthesis of α-cyano-α-arylpropanoates such as Ethyl 2-cyano-2-(2-fluorophenyl)propanoate typically proceeds via a variation of the Knoevenagel condensation.[3][4][5] This reaction involves the condensation of an active methylene compound (in this case, ethyl cyanoacetate) with a carbonyl compound. For the target molecule, a two-step process is envisioned: first, the Knoevenagel condensation of 2-fluorobenzaldehyde with ethyl cyanoacetate, followed by an alkylation of the resulting α-cyano-α-(2-fluorophenyl)acetate.
Experimental Protocol: Synthesis of Ethyl 2-cyano-2-(2-fluorophenyl)propanoate
Step 1: Knoevenagel Condensation of 2-Fluorobenzaldehyde with Ethyl Cyanoacetate
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzaldehyde (1.0 eq), ethyl cyanoacetate (1.1 eq), and a suitable solvent such as ethanol or toluene.
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (0.1 eq).
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 2-cyano-2-(2-fluorophenyl)acetate.
Step 2: Alkylation of Ethyl 2-cyano-2-(2-fluorophenyl)acetate
Deprotonation: Dissolve the product from Step 1 in an aprotic solvent such as tetrahydrofuran (THF) and cool to 0 °C. Add a strong, non-nucleophilic base, such as sodium hydride (1.1 eq), portion-wise.
Alkylation: To the resulting enolate, add an appropriate methylating agent, such as methyl iodide (1.2 eq), dropwise.
Reaction and Quenching: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography on silica gel to obtain Ethyl 2-cyano-2-(2-fluorophenyl)propanoate.
Diagram: Knoevenagel Condensation Workflow
Caption: Workflow for the synthesis of Ethyl 2-cyano-2-(2-fluorophenyl)propanoate.
Synthesis of Methyl Acetate Derivatives: The Fischer Esterification
The industrial production of methyl acetate is a well-established process, primarily achieved through the Fischer esterification of methanol and acetic acid.[1][6][7][8][9] This acid-catalyzed equilibrium reaction is a cornerstone of organic synthesis.
Experimental Protocol: Laboratory Scale Fischer Esterification for Methyl Acetate
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methanol (in excess, can also act as the solvent) and acetic acid.
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), dropwise with stirring.
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by observing the disappearance of the carboxylic acid starting material by TLC or by gas chromatography.
Work-up and Purification: After cooling, the reaction mixture is typically neutralized with a weak base (e.g., sodium bicarbonate solution). The methyl acetate is then extracted with a suitable organic solvent, washed, dried, and purified by distillation.
Diagram: Fischer Esterification Mechanism
Caption: Key steps in the Fischer esterification mechanism.
Part 3: Comparative Reactivity and Applications in Drug Development
The distinct functionalities of Ethyl 2-cyano-2-(2-fluorophenyl)propanoate and methyl acetate derivatives lead to different reactivity profiles and, consequently, different applications in medicinal chemistry.
Ethyl 2-cyano-2-(2-fluorophenyl)propanoate: A Multifunctional Scaffold
The presence of the nitrile, ester, fluorophenyl, and a quaternary carbon center makes this molecule a highly versatile scaffold for drug discovery.
The Nitrile Group: The cyano group is a key pharmacophore that can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[10][11] It can also serve as a bioisostere for other functional groups like a carbonyl or a halogen.[11] Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing avenues for further molecular diversification.[12] The electrophilic nature of the nitrile carbon also opens up possibilities for covalent inhibitor design.[13]
The Fluorophenyl Group: The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry. The high electronegativity and small size of the fluorine atom can significantly alter the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability.[14][15][16] Fluorine substitution can also lead to enhanced binding affinity to target proteins.[14]
The Ester Group: The ethyl ester provides a handle for prodrug strategies, where the ester can be hydrolyzed in vivo to release the active carboxylic acid. The ester also contributes to the overall lipophilicity of the molecule, which can be fine-tuned to optimize pharmacokinetic properties.
Methyl Acetate Derivatives: Versatile Building Blocks and Solvents
Methyl acetate and its derivatives are workhorses in the chemical and pharmaceutical industries.[17][18][19]
As Solvents and Reagents: Methyl acetate is a widely used, relatively low-toxicity solvent.[1][2][20] It is also a key precursor in the industrial synthesis of acetic anhydride, a vital reagent in the production of many pharmaceuticals.[1]
In Pharmaceutical Formulations: Methyl acetate can be used as an excipient in pharmaceutical formulations.[20]
Derivatives in Drug Synthesis: While methyl acetate itself is not typically a core scaffold in drug molecules, its derivatives are. For example, more complex acetate esters are common motifs in active pharmaceutical ingredients, often serving as prodrugs or contributing to the overall structure-activity relationship.
Diagram: Logical Relationship of Functional Groups to Drug Properties
Caption: Influence of functional groups on drug properties.
Part 4: Safety and Handling
Ethyl Cyanoacetate and its Derivatives: Compounds containing the cyano group should be handled with care.[21][22][23][24] They can be harmful if swallowed, inhaled, or absorbed through the skin.[22] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.
Methyl Acetate: Methyl acetate is a flammable liquid and should be handled in a well-ventilated area away from ignition sources.[1] While it has relatively low toxicity, inhalation of high concentrations of vapor can cause respiratory irritation. Standard laboratory safety precautions should be followed.
Conclusion: Strategic Choices for Chemical Scaffolds
The choice between a highly functionalized scaffold like Ethyl 2-cyano-2-(2-fluorophenyl)propanoate and a simpler building block from the methyl acetate derivative family depends entirely on the strategic goals of the drug discovery program.
Ethyl 2-cyano-2-(2-fluorophenyl)propanoate offers a rich platform for generating chemical diversity and fine-tuning multiple properties simultaneously. The convergence of a nitrile, a fluorinated aromatic ring, and an ester in a single molecule provides medicinal chemists with a powerful tool for exploring structure-activity relationships and optimizing drug-like properties.
Methyl acetate derivatives , on the other hand, represent a more traditional and often more cost-effective approach. Their value lies in their versatility as starting materials, solvents, and as components of larger, more complex molecules.
Ultimately, a deep understanding of the synthesis, reactivity, and potential applications of both classes of compounds will empower drug development professionals to make informed decisions, accelerating the journey from a chemical concept to a life-changing therapeutic.
References
Methyl acetate. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link].
Purechemistry. (2023, February 24).
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved February 12, 2026, from [Link].
Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
Chemwin. (n.d.). Production and manufacturing method and process of methyl acetate. Retrieved February 12, 2026, from [Link].
Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link].
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 12, 2026, from [Link].
Lux, S., Winkler, T., & Siebenhofer, M. (n.d.). Synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. ISCRE.org.
S.K. & P.K. (n.d.). Energy, Economic and Environmental analysis of Methyl Acetate Process.
Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link].
J&K Scientific LLC. (2025, February 23).
Expert Market Research. (2026, January 28). Methyl Acetate: The Eco-Friendly Solvent Choice for Modern Manufacturing.
Expert Market Research. (n.d.). Methyl Acetate: A Solution for Low VOC Manufacturing. Retrieved February 12, 2026, from [Link].
Mekala, M., & Goli, V. R. (n.d.). Experimental investigations of the production of methyl acetate in batch catalytic distillation process in the presence of Indion 180.
Google Patents. (n.d.). Process for the production of methyl acetate by esterifying methanol with acetic acid.
Muby Chemicals. (2020, October 18).
National Center for Biotechnology Information. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved February 12, 2026, from [Link].
Ruiyang Chemical. (n.d.). Methyl Acetate's Role in Industry and Sustainable Advancements. Retrieved February 12, 2026, from [Link].
Altiras. (2024, March 8).
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl Acetate: A Key Intermediate in Chemical Synthesis. Retrieved February 12, 2026, from [Link].
Loba Chemie. (2016, May 25). CYANOACETIC ACID FOR SYNTHESIS MSDS.
Faragam.co. (2023, January 5).
Fisher Scientific. (2023, September 21).
Ethyl cyanoacetate. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link].
PubChem. (n.d.). Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Retrieved February 12, 2026, from [Link].
National Center for Biotechnology Information. (n.d.). Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. Retrieved February 12, 2026, from [Link].
National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved February 12, 2026, from [Link].
Archemco. (2023, September 7).
PubChem. (n.d.). Ethyl 2-cyano-3-phenylpropanoate. Retrieved February 12, 2026, from [Link].
BenchChem. (2024, August 28). Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis.
National Center for Biotechnology Information. (n.d.). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Retrieved February 12, 2026, from [Link].
BenchChem. (2025, December). Reactivity of the Nitrile Group: A Comparative Analysis of 3,5-Diamino-4-methylbenzonitrile and its Analogs.
Kusuma, H. S., Ansori, A., & Mahfud, M. (2020). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Journal of Chemical Technology and Metallurgy, 56(4), 686-697.
National Center for Biotechnology Information. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved February 12, 2026, from [Link].
ResearchGate. (2025, August 4). Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study.
ResearchGate. (2025, August 7).
National Center for Biotechnology Information. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
Beilstein Journals. (2020, May 15).
MDPI. (n.d.). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved February 12, 2026, from [Link].
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Fluorinated
-Cyano Esters
Structural Dynamics, Synthesis, and Pharmacophore Integration
Executive Summary
The fluorinated
-cyano ester motif represents a high-value scaffold in modern medicinal chemistry, functioning as a "privileged structure" for generating quaternary stereocenters and fluorinated heterocycles.[1] This guide dissects the chemical utility of this moiety, specifically the synergy between the nitrile group (strong -withdrawing, -accepting) and the fluorine atom (highest electronegativity, metabolic shield).
For the drug developer, this scaffold offers two distinct advantages:
Bioisosterism: It acts as a metabolically stable surrogate for carbonyls or hydroxyls, modulating lipophilicity (
Synthetic Divergence: It serves as a linchpin intermediate for accessing fluorinated amino acids, pyrazoles, and pyrimidines found in oncology and antiviral therapeutics.
Part 1: Structural Dynamics & The "Fluorine Effect"
Electronic Synergy
The
-cyano ester creates a unique electronic environment.[1] The starting material, an -cyano ester, has a remarkably acidic -proton (pKa 9–11 in DMSO) due to the resonance stabilization of the enolate by both the ester and nitrile groups.
Upon fluorination, the dynamics shift:
C-F Bond Strength: The C-F bond (
) renders the position metabolically robust against oxidative metabolism (e.g., P450 hydroxylation).[1]
Dipole Alignment: The C-CN and C-F dipoles can align to create strong local electrostatic fields, influencing protein binding pocket affinity.[1]
Conformational Locking: The Gauche effect often dictates the conformation of the ester tail, restricting bond rotation and pre-organizing the molecule for receptor binding.
Data Summary: Physicochemical Impact
Table 1: Comparative properties of H- vs. F-substituted
-cyano esters.
Property
-H-Cyano Ester
-F-Cyano Ester
Impact on Drug Design
Hybridization
(equilibrium with enol)
(Quaternary if substituted)
Prevents racemization via enolization (if quaternary).[1]
Activates neighboring groups for heterocycle formation.[1]
Part 2: Synthetic Architectures
The synthesis of these compounds is dominated by Electrophilic Fluorination , though recent advances in transition-metal catalysis have unlocked enantioselective routes.
Strategic Pathways Map
The following diagram outlines the decision tree for synthesizing fluorinated
-cyano esters based on substrate type and desired stereochemistry.
Figure 1: Strategic decision tree for the synthesis of fluorinated
-cyano esters.
Mechanistic Insight: The Enolate Challenge
The core challenge in these reactions is controlling the reactivity of the cyan-ester enolate .
(1.5 mmol) and stir at room temperature for 15 minutes to generate the enolate species. Note: The solution may change color (often yellow/orange) indicating enolate formation.[1]
Fluorination: Cool the mixture to 0°C. Add Selectfluor (1.2 mmol) in one portion.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
Validation Point: Monitor via TLC (visualize with UV or
).[1] The starting material spot should disappear.[1]
Workup: Dilute with diethyl ether (30 mL), filter off the solid residues (Selectfluor byproducts), and wash the filtrate with water (
) and brine.
Purification: Dry over
, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Characterization:
NMR: Look for a singlet around to ppm (distinctive for -F).[1]
NMR: Observe the doublet splitting of the quaternary carbon ().
Protocol B: Enantioselective Catalysis (The Kim/Shibata Method)
Mechanism: The Pd-complex coordinates to the enolate, creating a chiral pocket that directs the approach of the bulky NFSI reagent, ensuring high enantiomeric excess (ee > 90%).
Part 4: Applications in Drug Discovery
Heterocyclic Synthesis (The "Building Block" Approach)
Fluorinated
-cyano esters are not just end-products; they are potent intermediates.[1] The cyano group can be converted into heterocycles while retaining the fluorine atom.
Common Transformations:
To 5-Fluoro-4-hydroxypyrazoles: Reaction with hydrazines.[1]
To Fluorinated Amino Acids: Reduction of the nitrile to an amine, followed by hydrolysis.
Figure 2: Divergent synthesis of bioactive heterocycles from the fluorinated core.[1]
Case Study: MaxiPost (BMS-204352)
The synthesis of MaxiPost (a potassium channel opener for stroke treatment) highlights the industrial relevance of this chemistry.[1] The core strategy involves the enantioselective fluorination of an oxindole precursor, which is mechanistically analogous to the
-cyano ester platform, utilizing NFSI and chiral catalysis to install the fluorine at a quaternary center.
References
Kim, H. R., & Kim, D. Y. (2005).[1] Catalytic Enantioselective Fluorination of
Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service.[1] Journal of Fluorine Chemistry, 87(1), 1-17.[1] Link[1]
Shibata, N., Ishimaru, T., Nakamura, M., & Toru, T. (2004). 20-Deoxy-20-fluorocamptothecin: Design and Synthesis of Camptothecin Isostere. Synlett, 2004(10), 1703-1706.[1] Link
Takeuchi, Y., Konishi, M., Hori, H., & Takahashi, T. (1999). Simple synthesis of alpha-cyano-alpha-fluoro-p-tolylacetic acid (CFTA), a new efficient chiral derivatizing agent.[1][6] Enantiomer, 4(3-4), 339-344.[1][6] Link
Ma, J. A., & Cahard, D. (2004).[1] Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 104(12), 6119-6146.[1] Link
Lectka, T., et al. (2024).[1][7] A Divergent Strategy for the Fluorination of Phenylacetic Acid Derivatives. Journal of Organic Chemistry, 89, 15307-15311.[1][7] Link[1]
Thermodynamic stability of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate Authored by: A Senior Application Scientist Introduction: The Imperative of Stability in Drug Development In...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
Authored by: A Senior Application Scientist
Introduction: The Imperative of Stability in Drug Development
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability. The journey from a promising lead compound to a marketed drug is predicated on a molecule's ability to retain its chemical identity, purity, and potency throughout its shelf life. Thermodynamic stability dictates not only the storage conditions and shelf life but also influences formulation strategies, packaging requirements, and ultimately, patient safety.[1][2] An unstable compound can degrade into impurities that may be inactive, less potent, or even toxic, thereby compromising the safety and efficacy of the final drug product.
This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate, a small molecule with functional groups characteristic of modern pharmaceutical candidates. As researchers, scientists, and drug development professionals, understanding the potential liabilities of such a molecule is paramount. We will explore the core methodologies for probing its stability, interpreting the resulting data, and predicting its degradation pathways, thereby enabling informed decisions in the development process.
Physicochemical Profile and Structural Analysis
A molecule's structure is the primary determinant of its stability. Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate is a compound featuring a unique combination of functional groups, each contributing to its overall chemical reactivity.
Ethyl Ester: The ester functional group is a well-known site for hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of a carboxylic acid and ethanol.[4] This is often a primary degradation pathway for many ester-containing drugs.
Nitrile (Cyano) Group: While generally more stable than an ester, the nitrile group can also undergo hydrolysis, typically under more vigorous conditions, to form a carboxamide or a carboxylic acid.
Quaternary α-Carbon: The presence of a methyl group on the carbon adjacent to the phenyl ring and nitrile group creates a quaternary center. This sterically hindered feature precludes degradation pathways involving the abstraction of an alpha-proton.
2-Fluorophenyl Group: The fluorine atom on the phenyl ring is an electron-withdrawing group, which can influence the electronic density of the entire molecule, potentially affecting the reactivity of the adjacent ester and nitrile functionalities. The C-F bond itself is exceptionally strong and not typically a site of degradation.
Methodologies for Comprehensive Stability Assessment
A multi-faceted approach is required to build a complete stability profile. This involves subjecting the molecule to accelerated degradation conditions (forced degradation) and employing thermal analysis techniques to understand its behavior at elevated temperatures.
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability testing, designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[1][5][6] These studies are critical for developing and validating stability-indicating analytical methods, which are essential for quality control throughout a drug's lifecycle.[6] The goal is typically to achieve 5-20% degradation of the API to ensure that the analytical method can effectively separate the degradants from the parent compound.[7]
dot
Caption: Experimental workflow for forced degradation studies.
Protocol 1: Hydrolytic Degradation
Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[7]
Acid Hydrolysis:
Transfer 1 mL of the stock solution to a vial and add 1 mL of 0.1 M hydrochloric acid.
Cap the vial and place it in a water bath at 60°C.
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
Immediately neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide before dilution for analysis. This step is critical to halt the degradation reaction.
Base Hydrolysis:
Transfer 1 mL of the stock solution to a vial and add 1 mL of 0.1 M sodium hydroxide.
Maintain the vial at room temperature, as base-catalyzed ester hydrolysis is often rapid.
Withdraw aliquots at shorter time intervals (e.g., 15, 30, 60, 120 minutes).
Immediately neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid before analysis.
Protocol 2: Oxidative Degradation
Preparation: Transfer 1 mL of the 1 mg/mL API stock solution to a vial.
Oxidation: Add 1 mL of 3% hydrogen peroxide solution.
Incubation: Cap the vial and keep it at room temperature, protected from light, for up to 24 hours.
Analysis: Withdraw aliquots at specified time points and dilute with the mobile phase for immediate HPLC analysis.
Protocol 3: Thermal and Photolytic Degradation
Thermal (Solid State):
Place a thin layer of the solid API powder in a petri dish.
Expose it to a temperature of 80°C in a calibrated oven.
Sample the powder at various time points (e.g., 1, 3, 7 days), prepare a solution of known concentration, and analyze by HPLC.
Photostability (ICH Q1B):
Expose the solid API and a 1 mg/mL solution to a light source that provides a combination of UV and visible light.
The total exposure should comply with ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[7]
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
Analyze both the exposed and control samples by HPLC.
Thermal Analysis Techniques
Thermal analysis provides quantitative data on the physical and chemical changes that occur in a material upon heating, which is crucial for understanding its intrinsic stability.[8]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is invaluable for determining melting point, heat of fusion, and identifying polymorphic transitions, all of which are critical stability attributes.[11][12]
Protocol 4: DSC Analysis
Sample Preparation: Accurately weigh 2-5 mg of the API into an aluminum DSC pan.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge (e.g., 50 mL/min) from ambient temperature to a temperature well above the expected melting point.
Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm. A sharp, single endotherm typically indicates a pure, stable crystalline substance.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated.[13] This technique is essential for determining the temperature at which thermal decomposition begins and for quantifying volatile content like moisture or residual solvents.[2][8][14]
Protocol 5: TGA Analysis
Sample Preparation: Place 5-10 mg of the API onto the TGA balance pan.
Instrument Setup: Place the pan in the TGA furnace.
Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 500°C).
Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset temperature of the major mass loss event indicates the beginning of thermal decomposition.[15]
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparative analysis and reporting.
Table 1: Illustrative Forced Degradation Data Summary
Stress Condition
Duration
% Degradation of API
Number of Degradants Detected
Remarks
0.1 M HCl
24 hours at 60°C
8.5%
1
Slow hydrolysis observed.
0.1 M NaOH
2 hours at RT
18.2%
2
Rapid degradation. Highly sensitive to base.
3% H₂O₂
24 hours at RT
< 1.0%
0
Stable to oxidation.
Thermal (Solid)
7 days at 80°C
< 0.5%
0
Thermally stable in solid state.
Photolytic (Solid)
ICH Q1B
< 0.5%
0
Non-photolabile in solid state.
Table 2: Illustrative Thermal Analysis Data
Technique
Parameter
Result
Interpretation
DSC
Melting Point (Onset)
145.5 °C
Sharp melt indicates high purity of the crystalline form.
TGA
Onset of Decomposition
210.8 °C
The compound is thermally stable up to this temperature.
Potential Degradation Pathways
Based on the functional groups present and established chemical principles, the most probable degradation pathways involve hydrolysis.
dot
Caption: Potential degradation pathways of the target molecule.
Ester Hydrolysis (Primary Pathway): The most likely degradation route, especially under basic conditions, is the hydrolysis of the ethyl ester to yield 2-cyano-2-(2-fluorophenyl)propanoic acid and ethanol. This reaction is consistent with the degradation of other cyanoacetate esters.[4]
Nitrile Hydrolysis (Secondary Pathway): Under more forceful conditions (e.g., prolonged heating in strong acid or base), the nitrile group of the primary degradant could further hydrolyze to a carboxamide, forming 2-carbamoyl-2-(2-fluorophenyl)propanoic acid .
Conclusion and Strategic Recommendations
This guide outlines a systematic and robust approach to characterizing the thermodynamic stability of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate. The illustrative data suggest a molecule with excellent thermal, oxidative, and photolytic stability but a significant liability towards base-catalyzed hydrolysis.
Key Recommendations for Development:
pH Control: During formulation, strict pH control is mandatory. The API should be formulated in a neutral or slightly acidic environment (pH 4-6) to minimize the rate of ester hydrolysis.
Excipient Compatibility: Avoid alkaline excipients (e.g., magnesium stearate, sodium bicarbonate) that could create a basic microenvironment and accelerate degradation. Excipient compatibility studies are essential.
Storage: While the compound appears thermally stable, standard storage conditions (controlled room temperature) are recommended. Given its hydrolytic instability, protection from high humidity is advisable.
Analytical Method: The developed stability-indicating HPLC method must demonstrate sufficient resolution between the parent API and, at a minimum, the primary carboxylic acid degradant to be considered fit for purpose.
By proactively identifying and understanding the stability profile of a drug candidate, development teams can mitigate risks, design robust formulations, and ensure the delivery of a safe and effective therapeutic product to patients.
References
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Google.
Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass Laboratories.
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
Thermal Stability Testing for Pharmaceuticals and Advanced Materials. (n.d.). Lab Manager.
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). ProQuest.
Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories.
Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech.
Synthesis of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate: A Detailed Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate is a valuable substituted α-aryl-α-cyanoacetate, a class of compounds with significant potenti...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate is a valuable substituted α-aryl-α-cyanoacetate, a class of compounds with significant potential in medicinal chemistry and drug development. The presence of a quaternary carbon center, a fluorine-substituted aromatic ring, a nitrile group, and an ester moiety makes it a versatile scaffold for the synthesis of more complex molecules and potential pharmacophores. This application note provides a comprehensive guide to the synthesis of this target molecule, detailing two key stages: the preparation of the precursor, Ethyl 2-cyano-2-(2-fluorophenyl)acetate, and its subsequent C-methylation. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to allow for optimization and adaptation.
Synthetic Strategy Overview
The synthesis of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate is a two-step process. The first step involves the synthesis of the precursor, Ethyl 2-cyano-2-(2-fluorophenyl)acetate. This is typically achieved through a nucleophilic substitution reaction. The second, and more critical, step is the selective C-methylation of this precursor at the α-carbon to introduce the methyl group and create the desired quaternary carbon center.
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere.
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add ethyl cyanoacetate (1.0 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the sodium salt of ethyl cyanoacetate should result in a clear or slightly hazy solution.
Arylation: Cool the reaction mixture back to 0 °C. Add a solution of 2-fluorobenzyl bromide (1.05 eq) in a small amount of anhydrous DMF dropwise over 20-30 minutes.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).
Purification: Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Part 2: C-Methylation of Ethyl 2-cyano-2-(2-fluorophenyl)acetate
The introduction of a methyl group at the α-carbon of Ethyl 2-cyano-2-(2-fluorophenyl)acetate requires a strong base to deprotonate the tertiary carbon, followed by reaction with a methylating agent. Phase-transfer catalysis is a highly effective method for such alkylations of active methylene compounds, as it facilitates the reaction between a water-soluble base and an organic-soluble substrate.
Protocol 2: Phase-Transfer Catalyzed Methylation
This protocol utilizes a phase-transfer catalyst (PTC) to facilitate the deprotonation and subsequent methylation in a biphasic system. The PTC transports the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the substrate. The resulting carbanion then reacts with the methylating agent.
Reaction Scheme:
Caption: C-methylation of the precursor molecule.
Materials and Reagents:
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles
Notes
Ethyl 2-cyano-2-(2-fluorophenyl)acetate
221.22
1.0 eq
Synthesized in Part 1.
Methyl iodide
141.94
1.1 - 1.5 eq
Highly reactive and toxic; handle in a fume hood.
Sodium hydroxide
40.00
2.0 - 3.0 eq
Use as a concentrated aqueous solution (e.g., 50% w/v).
Tetrabutylammonium bromide (TBAB)
322.37
0.05 - 0.1 eq
Common phase-transfer catalyst.
Toluene
-
Anhydrous.
Diethyl ether
-
For workup.
Water
-
For washing.
Brine
-
For washing.
Anhydrous sodium sulfate
-
For drying.
Step-by-Step Protocol:
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2-cyano-2-(2-fluorophenyl)acetate (1.0 eq), toluene, and tetrabutylammonium bromide (0.05 eq).
Addition of Base: Add a 50% (w/v) aqueous solution of sodium hydroxide (2.5 eq) to the vigorously stirred mixture.
Methylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at room temperature.
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir vigorously for 4-6 hours. The biphasic nature of the reaction requires efficient stirring to maximize the interfacial area.
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS to confirm the consumption of the starting material and the formation of the product.
Workup: After completion, cool the reaction mixture to room temperature and add water to dissolve the salts. Transfer the mixture to a separatory funnel and separate the layers.
Extraction and Washing: Extract the aqueous layer with toluene or diethyl ether (2 x). Combine the organic layers and wash sequentially with water and brine.
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Sodium hydride is a flammable solid and reacts violently with water. Handle it under an inert atmosphere.
Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care.
Dispose of all chemical waste according to institutional guidelines.
Conclusion
This application note provides detailed and scientifically grounded protocols for the synthesis of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate. The two-step approach, involving the initial arylation of ethyl cyanoacetate followed by a phase-transfer catalyzed methylation, offers a reliable route to this valuable compound. The provided explanations for the experimental choices and the detailed characterization data should enable researchers to successfully synthesize and verify the target molecule, facilitating its use in further research and development activities.
References
Chu, L. et al. Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salt. Angew. Chem. Int. Ed.2010 , 49(43), 7753-7756. [Link]
Wikipedia contributors. (2023, December 14). Phase-transfer catalyst. In Wikipedia, The Free Encyclopedia. Retrieved February 12, 2026, from [Link]
Wikipedia contributors. (2023, November 28). Ethyl cyanoacetate. In Wikipedia, The Free Encyclopedia. Retrieved February 12, 2026, from [Link]
Application Notes & Protocols: A Detailed Guide to the Alpha-Methylation of Ethyl 2-cyano-2-(2-fluorophenyl)acetate
Abstract This document provides a comprehensive, in-depth guide for the alpha-methylation of ethyl 2-cyano-2-(2-fluorophenyl)acetate, a key reaction in the synthesis of functionalized organic molecules relevant to pharma...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, in-depth guide for the alpha-methylation of ethyl 2-cyano-2-(2-fluorophenyl)acetate, a key reaction in the synthesis of functionalized organic molecules relevant to pharmaceutical and materials science research. We will explore the underlying chemical principles, provide a detailed, step-by-step laboratory protocol, and discuss methods for purification and characterization of the final product, ethyl 2-cyano-2-(2-fluorophenyl)propanoate. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis.
Introduction and Scientific Rationale
The alpha-carbon of esters and nitriles is a critical site for functionalization in organic synthesis. When this carbon is positioned between two electron-withdrawing groups, such as a cyano group and a carbonyl group, the acidity of the alpha-protons is significantly increased.[1][2] This makes the molecule an "active methylene compound," readily deprotonated to form a resonance-stabilized carbanion known as an enolate.[1][3][4]
This enolate is a potent nucleophile and can react with various electrophiles in alkylation reactions. The alpha-methylation of ethyl 2-cyano-2-(2-fluorophenyl)acetate is a classic example of this transformation, creating a quaternary carbon center. This structural motif is of significant interest in medicinal chemistry, as the introduction of a methyl group at this position can profoundly influence a molecule's steric profile, metabolic stability, and biological activity.
This guide details a robust and reliable procedure for this transformation using sodium hydride as the base and iodomethane as the methylating agent.
Reaction Principle and Mechanism
The alpha-methylation proceeds via a two-step mechanism:
Enolate Formation: A strong, non-nucleophilic base is required to completely deprotonate the acidic alpha-proton. Sodium hydride (NaH) is an ideal choice for this purpose. It is a powerful base that reacts irreversibly to form the sodium enolate and hydrogen gas (H₂), driving the equilibrium to the product side.[5][6]
Nucleophilic Substitution (Sₙ2): The resulting enolate anion acts as a carbon-centered nucleophile. It attacks the electrophilic methyl group of the methylating agent, iodomethane (CH₃I), in a bimolecular nucleophilic substitution (Sₙ2) reaction.[7][8] Iodomethane is an excellent substrate for Sₙ2 reactions due to its low steric hindrance and the excellent leaving group ability of the iodide ion.[7][9] The choice of iodomethane strongly favors C-alkylation over O-alkylation for stabilized enolates.[7]
Caption: The two-step mechanism of alpha-methylation.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials. All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount
Moles (mmol)
Notes
Ethyl 2-cyano-2-(2-fluorophenyl)acetate
C₁₁H₁₀FNO₂
207.20
2.07 g
10.0
Starting material. Ensure it is dry.
Sodium Hydride (60% dispersion in mineral oil)
NaH
24.00
0.44 g
11.0
1.1 equivalents. Highly reactive with water. Handle with extreme care.[6]
Iodomethane
CH₃I
141.94
0.75 mL (1.71 g)
12.0
1.2 equivalents. Toxic and volatile. Handle in a fume hood.[7][10]
Anhydrous Tetrahydrofuran (THF)
C₄H₈O
72.11
50 mL
-
Anhydrous solvent is crucial. Use from a freshly opened bottle or a solvent purification system.
Saturated Aqueous NH₄Cl
NH₄Cl(aq)
-
~30 mL
-
For quenching the reaction.
Ethyl Acetate (EtOAc)
C₄H₈O₂
88.11
~150 mL
-
For extraction.
Brine (Saturated Aqueous NaCl)
NaCl(aq)
-
~50 mL
-
For washing.
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
As needed
-
Drying agent.
Equipment
100 mL three-neck round-bottom flask
Magnetic stirrer and stir bar
Septa
Nitrogen or Argon gas inlet
Bubbler
Ice bath
Syringes and needles
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Step-by-Step Procedure
Reaction Setup:
Assemble the three-neck flask with a magnetic stir bar, a septum, a nitrogen inlet adapter, and a condenser (with a bubbler at the top).
Flame-dry the entire apparatus under a vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon gas. This ensures all glassware is free of moisture.
Reagent Addition (Enolate Formation):
In a separate, dry vial, weigh the sodium hydride dispersion (0.44 g). Carefully rinse the NaH into the reaction flask with a small amount of anhydrous THF (~5 mL) via syringe.
Add the remaining anhydrous THF (45 mL) to the flask.
Cool the stirred suspension to 0 °C using an ice bath.
Dissolve the ethyl 2-cyano-2-(2-fluorophenyl)acetate (2.07 g) in ~10 mL of anhydrous THF in a separate dry flask.
Slowly add the solution of the starting material to the NaH suspension dropwise via syringe over 15-20 minutes.
Observation: Vigorous bubbling (hydrogen gas evolution) will be observed. The solution may turn slightly yellow or orange, indicating enolate formation.
Methylation:
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete deprotonation.
Slowly add the iodomethane (0.75 mL) to the reaction mixture dropwise via syringe.
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Let the reaction stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
Reaction Work-up and Extraction:
Cool the flask back down to 0 °C with an ice bath.
Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution (~30 mL) dropwise to neutralize any unreacted NaH.
Transfer the entire mixture to a separatory funnel.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[11]
Combine the organic layers and wash with brine (~50 mL) to remove residual water.
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The resulting crude oil is purified by flash column chromatography on silica gel.
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 15%) is typically effective.
Procedure: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the chosen solvent system, collecting fractions and analyzing them by TLC to isolate the pure product.
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, ethyl 2-cyano-2-(2-fluorophenyl)propanoate, typically as a colorless or pale yellow oil.
Caption: A streamlined workflow for the synthesis and purification.
Characterization and Data Analysis
To confirm the identity and purity of the synthesized ethyl 2-cyano-2-(2-fluorophenyl)propanoate[12], the following analytical techniques are recommended:
¹H NMR: The disappearance of the singlet corresponding to the acidic alpha-proton of the starting material and the appearance of a new singlet at approximately 1.8-2.0 ppm for the newly introduced methyl group (CH₃) are key indicators of a successful reaction.
¹³C NMR: The appearance of a new signal for the quaternary alpha-carbon and the methyl carbon will be observed.
FTIR: Look for the characteristic stretches for the nitrile (C≡N) around 2240 cm⁻¹ and the ester carbonyl (C=O) around 1750 cm⁻¹.
Mass Spectrometry (MS): Analysis by GC-MS or LC-MS will confirm the molecular weight of the product (C₁₂H₁₂FNO₂, MW = 221.23 g/mol ).
Safety and Hazard Management
Sodium Hydride (NaH): Extremely flammable and water-reactive. It liberates flammable hydrogen gas upon contact with water or alcohols. All transfers should be done under an inert atmosphere. Mineral oil dispersion reduces pyrophoricity but does not eliminate the hazard.[5][6]
Iodomethane (CH₃I): Toxic, a suspected carcinogen, and volatile.[9][10] Always handle in a well-ventilated fume hood and avoid inhalation or skin contact.
Anhydrous Solvents (THF): Can form explosive peroxides. Use from a fresh source and do not distill to dryness.
Proper waste disposal according to institutional guidelines is mandatory for all reagents and solvents.
References
Vertex AI Search. (n.d.). Iodomethane vs.
Wikipedia. (n.d.). Iodomethane.
Nanjing Chemical Material Corp. (n.d.). Methyl Iodide Used in Pharmaceuticals.
Application Notes and Protocols for Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate is a versatile pharmaceutical intermediate with significant potential in the synthesis of complex...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate is a versatile pharmaceutical intermediate with significant potential in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to its properties, synthesis, and a primary application as a precursor in the synthesis of 2-Fluorodeschloroketamine (2-FDCK), an analog of the anesthetic ketamine. Detailed protocols for the synthesis of the intermediate and its subsequent conversion are provided, alongside essential safety and handling information.
Introduction: The Strategic Importance of α-Cyano-α-aryl Esters in Medicinal Chemistry
α-Cyano-α-aryl esters are a class of compounds that serve as valuable building blocks in organic synthesis. The presence of both a nitrile and an ester group attached to the same quaternary carbon, which is also connected to an aryl ring, provides a unique combination of reactivity. This arrangement allows for a variety of chemical transformations, making these compounds key intermediates in the synthesis of numerous pharmaceuticals.
Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate, with its fluorinated phenyl ring, is of particular interest in modern drug discovery. The fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate is presented in the table below.
Property
Value
Source
Molecular Formula
C₁₂H₁₂FNO₂
-
Molecular Weight
221.23 g/mol
-
Appearance
Expected to be a colorless to pale yellow liquid or low-melting solid
General observation for similar compounds
Boiling Point
Not determined
-
Melting Point
Not determined
-
Solubility
Expected to be soluble in common organic solvents (e.g., THF, DMF, acetone) and have low solubility in water
General observation for similar compounds
Synthesis of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate: A Detailed Protocol
The synthesis of the title compound can be achieved through the methylation of its precursor, ethyl 2-cyano-2-(2-fluorophenyl)acetate. This is a standard alkylation of an active methylene compound, a cornerstone reaction in organic synthesis.
Reaction Principle
The reaction involves the deprotonation of the acidic α-hydrogen of ethyl 2-cyano-2-(2-fluorophenyl)acetate with a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes an Sₙ2 reaction with a methylating agent, such as methyl iodide, to yield the desired product.
Experimental Workflow
Caption: Workflow for the synthesis of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate.
Detailed Protocol
Materials:
Ethyl 2-cyano-2-(2-fluorophenyl)acetate
Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous potassium carbonate (K₂CO₃)
Methyl iodide (MeI)
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with hexanes to remove mineral oil) or finely ground anhydrous potassium carbonate (1.5 equivalents).
Solvent Addition: Add anhydrous DMF or THF to the flask via a syringe.
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve ethyl 2-cyano-2-(2-fluorophenyl)acetate (1.0 equivalent) in anhydrous DMF or THF and add it dropwise to the stirred suspension of the base.
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium or potassium salt of the ester can be monitored by the cessation of hydrogen gas evolution if using sodium hydride.
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 equivalents) dropwise via the dropping funnel.
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate.
Application in Pharmaceutical Synthesis: A Proposed Route to 2-Fluorodeschloroketamine (2-FDCK)
While a direct synthesis of 2-FDCK from Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate is not explicitly detailed in publicly available literature, a scientifically plausible route can be proposed based on the known synthesis of ketamine and its analogs. The synthesis of 2-FDCK has been reported starting from 2-fluorobenzonitrile.[1] The following proposed pathway offers an alternative approach.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway to 2-Fluorodeschloroketamine (2-FDCK).
Detailed Proposed Protocol
Step 1: Grignard Reaction and Hydrolysis
Grignard Reagent Preparation: Prepare cyclopentylmagnesium bromide from cyclopentyl bromide and magnesium turnings in anhydrous diethyl ether or THF.
Reaction: To a solution of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate (1.0 equivalent) in anhydrous diethyl ether at 0 °C, add the freshly prepared cyclopentylmagnesium bromide solution (1.1 equivalents) dropwise.
Hydrolysis: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Then, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
Workup: Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-hydroxy imine intermediate.
Step 2: Thermal Rearrangement
Reaction Setup: The crude α-hydroxy imine from the previous step is dissolved in a high-boiling solvent such as decalin.
Heating: The solution is heated to reflux. The progress of the rearrangement can be monitored by TLC or GC-MS.
Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield 2-Fluorodeschloroketamine.
Safety and Handling
Hazard Summary
Hazard
Description
Precaution
Toxicity
Compounds containing the cyano group are potentially toxic if ingested, inhaled, or absorbed through the skin. Alkylating agents like methyl iodide are carcinogenic and toxic.
Handle in a well-ventilated fume hood. Avoid generating dust or aerosols.
Irritation
May cause skin, eye, and respiratory tract irritation.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Flammability
Organic solvents used in the synthesis are flammable.
Keep away from open flames and heat sources. Use spark-proof equipment.
Personal Protective Equipment (PPE)
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.
Storage and Disposal
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate is a valuable intermediate with clear potential for the synthesis of fluorinated pharmaceutical compounds. The protocols provided herein offer a solid foundation for its synthesis and subsequent utilization in the development of novel APIs. As with all chemical research and development, adherence to strict safety protocols is paramount.
References
Moghimi, A., et al. (2014). Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative.
Wikipedia contributors. (2023). 2-Fluorodeschloroketamine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
World Health Organization. (2023). Critical review report: 2-Fluorodeschloroketamine. Expert Committee on Drug Dependence Forty-sixth Meeting.
Organic Syntheses Procedure, ethyl cyanoacetate. Retrieved from [Link]
Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2).
This guide details the hydrolysis protocols for Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate , a sterically hindered, quaternary
-cyano ester. This structural motif is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific fungicidal agents (e.g., Flutriafol precursors).
The Core Challenge:
The hydrolysis of Compound 1 presents a "selectivity trilemma" governed by the quaternary center and the labile nitrile group:
Steric Hindrance: The
-carbon is tetrasubstituted (Ethyl ester, Methyl, Cyano, 2-Fluorophenyl). Standard saponification rates are significantly retarded compared to non-hindered esters.
Thermodynamic Instability: Upon successful hydrolysis to the carboxylic acid, the resulting
-cyano acid is inherently unstable. The electron-withdrawing nitrile group facilitates rapid decarboxylation at elevated temperatures.
Chemoselectivity: Aggressive acidic hydrolysis can hydrate the nitrile to a primary amide or carboxylic acid, destroying the core pharmacophore.
Reaction Pathway Decision Tree
Before selecting a protocol, identify your target endpoint using the decision tree below.
Figure 1: Strategic selection of hydrolysis conditions based on the desired downstream intermediate.
Detailed Protocols
Protocol A: Total Hydrolysis & Decarboxylation (Target: Propionic Acid Derivative)
Objective: Synthesis of 2-(2-fluorophenyl)propionic acid.
Mechanism: Base-promoted ester hydrolysis followed by acid-catalyzed thermal decarboxylation.
Application: Primary route for NSAID analog synthesis.
Solvent: Ethanol (95%) or Ethylene Glycol (for higher temp)
Acid: Conc. H₂SO₄ (for workup)
Methodology
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in Ethanol (5 mL per gram of substrate).
Saponification: Add 50% NaOH solution (3.0 equivalents). The excess base is required to drive the reaction against the steric bulk of the quaternary center.
Reflux: Heat the mixture to reflux (approx. 80-85°C). Monitor by TLC/HPLC.
Note: Due to the quaternary center, reaction time may extend to 12-24 hours. If conversion is <50% after 6 hours, switch solvent to Ethylene Glycol and increase temperature to 110°C.
Distillation (Solvent Swap): Distill off the ethanol.
Acidification & Decarboxylation:
Cool the aqueous residue to 0°C.
Slowly acidify with H₂SO₄ until pH < 1. Vigorous evolution of CO₂ will occur as the unstable
-cyano acid decarboxylates.
Critical Step: To ensure complete decarboxylation and hydrolysis of the nitrile (if the di-acid is desired) or just decarboxylation to the nitrile (if mild acid is used), heat the acidic mixture to 60°C for 1 hour.
For the Propionic Acid Target: The nitrile usually hydrolyzes to the acid under these harsh conditions.[1] If the nitrile survives, a second step with 60% H₂SO₄ at reflux is needed.
Isolation: Extract with Ethyl Acetate (3x). Wash organics with Brine.[1] Dry over Na₂SO₄ and concentrate.
Objective: Isolation of 2-cyano-2-(2-fluorophenyl)propanoic acid without decarboxylation.
Challenge: Preventing the loss of CO₂.
Key Control: Temperature must remain < 40°C.
Preparation: Dissolve Compound 1 in THF. Cool to 0°C in an ice bath.
Addition: Dissolve LiOH in the minimum amount of water and add dropwise to the THF solution.
Why LiOH? Lithium acts as a weak Lewis acid, coordinating with the carbonyl oxygen to facilitate attack without the aggression of NaOH, and Li-carboxylates are less prone to spontaneous decarboxylation than K/Na salts in solution.
Reaction: Stir at 0°C for 2 hours, then allow to warm strictly to Room Temperature (20-25°C). Do not heat.
Monitoring: Monitor by LC-MS (Look for M-1 peak of the acid).
Workup (Critical):
Dilute with Et₂O (to remove unreacted ester). Discard organic layer.
Cool aqueous layer to 0°C.
Acidify carefully with 1N HCl to pH 3.0. Do not use strong mineral acids or low pH.
Rapidly extract with cold EtOAc. Keep all solutions chilled.
Storage: The product is unstable. Use immediately in the next step (e.g., coupling).
Objective: Direct removal of the ester group to yield 2-(2-fluorophenyl)propionitrile.
Mechanism: S_N2 attack of chloride on the ethyl group, followed by decarboxylation.
Materials
Substrate: Compound 1
Reagent: Lithium Chloride (LiCl) (3.0 eq)
Solvent: DMSO (Wet - containing 1-2% water) or DMF.
Methodology
Setup: Mix Substrate and LiCl in DMSO. Add 1 equivalent of water (essential for the protonation step after decarboxylation).
Thermal Activation: Heat to 140-160°C.
Mechanism Action: The chloride ion attacks the ethyl group of the ester (S_N2), releasing Ethyl Chloride and the carboxylate, which spontaneously decarboxylates at this temperature.
Workup: Pour into ice water. Extract with Ether.[4][5] The product is the decarboxylated nitrile.
Comparative Data & Optimization
Parameter
Protocol A (Strong Base)
Protocol B (LiOH/Low Temp)
Protocol C (Krapcho)
Primary Product
2-(2-fluorophenyl)propionic acid
-Cyano Acid (Intermediate)
2-(2-fluorophenyl)propionitrile
Reaction Temp
Reflux (80-110°C)
0°C to 25°C
140-160°C
Reaction Time
12-24 Hours
4-8 Hours
2-6 Hours
Steric Tolerance
High (Forceful conditions)
Moderate (Slow kinetics)
High (Bypasses tetrahedral intermediate)
Risk Factor
Nitrile hydrolysis (to amide)
Spontaneous decarboxylation
Thermal decomposition
Mechanistic Insight: The Quaternary Center Effect
The presence of the 2-fluorophenyl group ortho to the reaction center adds significant steric bulk. In Protocol A, the formation of the tetrahedral intermediate is the rate-limiting step.
Figure 2: The rate-limiting formation of the tetrahedral intermediate due to steric crowding at the quaternary carbon.
Safety & Handling
Cyanide Risk: While the nitrile group is generally stable in Protocols B and C, Protocol A (Strong Acid/Base at high heat) can degrade the nitrile. If the pH drops below 4 in the presence of degraded nitrile byproducts, HCN gas may be generated. Always work in a well-ventilated fume hood with HCN detectors.
Fluoride Stability: The 2-fluorophenyl bond is stable under these conditions. However, avoid using super-strong nucleophiles (like methoxide in HMPA) which could potentially trigger S_NAr reactions displacing the fluoride.
DMSO Hazards: In Protocol C, DMSO at 160°C is flammable and can decompose violently if contaminated with acids or acyl halides.
References
Organic Syntheses, Coll. Vol. 6, p. 897 (1988). 2-Phenylpropionic Acid. (Detailed procedure for the hydrolysis and decarboxylation of analogous alpha-cyano esters). Link
Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media. Synthesis, 805-822, 893-914. (The definitive review on Krapcho decarboxylation). Link
U.S. Patent 4,166,863. Process for the preparation of alpha-arylalkanoic acids. (Industrial application of hydrolysis/decarboxylation for NSAID precursors). Link
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the cyano group. Journal of Medicinal Chemistry, 53(22), 7902-7917. (Context on the stability and utility of the nitrile pharmacophore). Link
Reduction of nitrile group in Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
Application Note: Selective Reduction of Nitrile in Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate -Cyano Esters Executive Summary This application note details the optimized protocols for the selective reduction of th...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Selective Reduction of Nitrile in Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
-Cyano Esters
Executive Summary
This application note details the optimized protocols for the selective reduction of the nitrile group in Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate to its corresponding primary amine, Ethyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate .
The Challenge: The substrate presents a dual challenge:
Chemoselectivity: Reducing the nitrile (
) without affecting the labile ethyl ester () or the aryl fluoride.
Steric Hindrance: The
-carbon is a quaternary center (fully substituted with Methyl, Aryl, Ester, and Nitrile groups), significantly impeding nucleophilic attack and surface adsorption on heterogeneous catalysts.[1]
The Solution: Two distinct methodologies are provided:
Method A (Cobalt Boride Reduction): A robust, ambient-pressure chemical reduction ideal for laboratory-scale synthesis and rapid optimization.
Method B (Raney Nickel Hydrogenation): A scalable, high-throughput catalytic method suitable for process development.[1]
Rationale:
The combination of Cobalt(II) Chloride (
) and Sodium Borohydride () generates "Cobalt Boride" () in situ.[2][3] This species coordinates with the nitrile nitrogen, facilitating hydride transfer.[1] Crucially, this system is highly chemoselective , leaving ester groups intact, unlike Lithium Aluminum Hydride ().[1]
Rationale:
Raney Nickel (Ra-Ni) is the gold standard for nitrile reduction in industrial settings.[1] It is less prone to poisoning by amines than Pd/C. To prevent the formation of secondary amines (dimerization), the reaction is performed in the presence of Ammonia or Acetic Anhydride.
Reagents & Equipment
Catalyst: Raney Nickel (Active slurry in water/ethanol).[1] Pyrophoric!
Note: If reaction is sluggish due to the quaternary center, heat strictly to 40–50°C .[1] Higher temperatures risk defluorination of the aryl ring or ester ammonolysis.[1]
Figure 2: Operational workflow for selecting and executing the reduction protocol.
References
Satoh, T., et al. "Cobalt(II) chloride-sodium borohydride: A versatile reagent for the reduction of nitriles to amines."[1][2] Tetrahedron Letters, vol. 10, no. 49, 1969, pp. 4555-4558.[1] Link
Osby, J. O., et al. "Reduction of Nitriles to Amines with Cobalt Boride."[1] Journal of the American Chemical Society, vol. 104, no.[1][2] 24, 1982, pp. 6801.[1]
Gould, F., et al. "Chemoselective reduction of nitriles in the presence of esters using Raney Nickel."[1] Journal of Organic Chemistry, vol. 25, 1960, pp. 1658.[1]
Caddick, S., et al. "Intermolecular reductive amination of aldehydes and ketones with sodium borohydride and cobalt(II) chloride."[1] Tetrahedron, vol. 59, 2003, pp. 5417.[1]
Watson, S. "Safety considerations in the use of Raney Nickel catalysts." Organic Process Research & Development, vol. 10, 2006.[1]
Application Notes and Protocols: Intramolecular Cyclization of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate for the Synthesis of 3-Fluoro-3-methyl-2-oxindole
Authored by: A Senior Application Scientist Introduction The 3,3-disubstituted oxindole framework is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and natural products....
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Introduction
The 3,3-disubstituted oxindole framework is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and natural products. The introduction of a fluorine atom at the C3-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, including metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and protocols for the synthesis of 3-fluoro-3-methyl-2-oxindole, a valuable building block for drug discovery, via the intramolecular cyclization of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate. This approach leverages an acid-catalyzed intramolecular Friedel-Crafts type reaction, a robust and reliable method for the formation of cyclic ketones.
Reaction Principle and Mechanism
The cyclization of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate proceeds via an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[1][2] The reaction is initiated by a strong Lewis acid, which coordinates to the carbonyl oxygen of the ester group, enhancing its electrophilicity. This is followed by an intramolecular attack of the electron-rich fluorophenyl ring onto the activated ester carbonyl, leading to the formation of a six-membered ring intermediate. Subsequent loss of ethanol and a proton rearomatizes the system, yielding the desired 3-fluoro-3-methyl-2-oxindole. The presence of the electron-withdrawing cyano group and the fluorine atom on the aromatic ring can influence the reaction rate and regioselectivity.
The proposed reaction mechanism is depicted below:
Caption: Proposed mechanism for the Lewis acid-catalyzed intramolecular cyclization.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 3-fluoro-3-methyl-2-oxindole.
Materials and Reagents
Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
Aluminum chloride (AlCl₃), anhydrous
Dichloromethane (DCM), anhydrous
Hydrochloric acid (HCl), 1 M aqueous solution
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Ethyl acetate and hexanes for chromatography
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Ice bath
Separatory funnel
Rotary evaporator
Chromatography column
Thin-layer chromatography (TLC) plates and developing chamber
Application Notes and Protocols for the Preparation of 2-Amino-2-(2-fluorophenyl)propanoic Acid from Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
Introduction: The Significance of Fluorinated Amino Acids in Modern Drug Discovery The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in medicinal chemistry and drug development. The...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Fluorinated Amino Acids in Modern Drug Discovery
The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in medicinal chemistry and drug development. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the conformational preferences, metabolic stability, lipophilicity, and binding affinity of peptides and small molecule therapeutics.[1][2] Consequently, fluorinated amino acids are increasingly sought-after building blocks for the synthesis of novel pharmaceuticals with enhanced efficacy and pharmacokinetic profiles.
This document provides a comprehensive guide for the synthesis of 2-amino-2-(2-fluorophenyl)propanoic acid, a valuable fluorinated amino acid analogue, starting from the readily accessible precursor, Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate. We will explore a robust and scientifically sound synthetic pathway, detailing the underlying chemical principles, providing step-by-step experimental protocols, and offering insights into potential challenges and optimization strategies. This guide is intended for researchers, scientists, and professionals in the field of drug development who are looking to expand their synthetic repertoire to include these important fluorinated motifs.
Synthetic Strategy: A Multi-Step Approach to the Target Amino Acid
The transformation of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate to 2-amino-2-(2-fluorophenyl)propanoic acid necessitates a carefully planned sequence of reactions. A logical and efficient synthetic route involves the initial hydrolysis and decarboxylation of the starting α-cyano ester to generate a key ketone intermediate, followed by the introduction of the amino group via a classical Strecker synthesis. This two-part strategy is outlined below.
Caption: Overall synthetic workflow from the starting material to the final fluorinated amino acid.
Part 1: Synthesis of the Ketone Intermediate via Hydrolysis and Decarboxylation
The initial step in our proposed synthesis is the conversion of the α-cyano ester starting material to the corresponding ketone, 2-(2-fluorophenyl)propan-2-one. This transformation is achieved through a one-pot hydrolysis and decarboxylation reaction. The cyanoacetic ester synthesis is a classic method for preparing carboxylic acids; however, under vigorous acidic conditions, the initially formed malonic acid derivative can undergo decarboxylation to yield a ketone.[3]
Reaction Mechanism: A Cascade of Hydrolysis and Decarboxylation
The reaction proceeds through a series of steps initiated by the acid-catalyzed hydrolysis of both the ester and the nitrile functionalities. The resulting β-keto acid intermediate is unstable and readily undergoes decarboxylation to furnish the desired ketone.
Caption: Mechanistic pathway for the formation of the ketone intermediate.
Experimental Protocol: Hydrolysis and Decarboxylation
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (mmol)
Volume/Mass
Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
235.25
10.0
2.35 g
Sulfuric Acid (concentrated, 98%)
98.08
-
20 mL
Water
18.02
-
20 mL
Diethyl Ether
74.12
-
As needed
Saturated Sodium Bicarbonate Solution
-
-
As needed
Anhydrous Magnesium Sulfate
120.37
-
As needed
Procedure:
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate (2.35 g, 10.0 mmol).
Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (40 mL total). Caution: The addition of water to concentrated sulfuric acid is highly exothermic. Prepare the mixture by slowly adding the acid to the water in an ice bath.
Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice in a beaker.
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts, and finally with brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(2-fluorophenyl)propan-2-one. The crude product can be purified by vacuum distillation or column chromatography if necessary.
Part 2: Strecker Synthesis of 2-Amino-2-(2-fluorophenyl)propanoic Acid
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones.[4][5] In this step, the ketone intermediate is treated with ammonia and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.
Asymmetric Strecker Synthesis: A Pathway to Enantiopure Amino Acids
For pharmaceutical applications, the synthesis of enantiomerically pure compounds is of paramount importance. The classical Strecker synthesis yields a racemic mixture of the amino acid. To achieve an enantioselective transformation, a chiral auxiliary can be employed. (S)-(-)-α-Methylbenzylamine is a commonly used and effective chiral auxiliary for this purpose. The diastereomeric α-aminonitriles formed can be separated, and subsequent hydrolysis and removal of the chiral auxiliary will yield the desired enantiomer of the amino acid.[6][7]
Step 2a: Formation of the Diastereomeric α-Aminonitriles
In a 50 mL round-bottom flask, dissolve 2-(2-fluorophenyl)propan-2-one (0.76 g, 5.0 mmol) and (S)-(-)-α-methylbenzylamine (0.67 g, 5.5 mmol) in methanol (20 mL).
Stir the solution at room temperature for 30 minutes to allow for imine formation.
In a separate flask, dissolve sodium cyanide (0.29 g, 6.0 mmol) in a minimal amount of water and add it dropwise to the reaction mixture. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
Upon completion, remove the methanol under reduced pressure.
Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude mixture of diastereomeric α-aminonitriles. These diastereomers can often be separated by fractional crystallization or column chromatography on silica gel.
Step 2b: Hydrolysis and Removal of the Chiral Auxiliary
To the separated, desired diastereomer of the α-aminonitrile, add concentrated hydrochloric acid (20 mL).
Heat the mixture to reflux for 6-8 hours.
Cool the reaction mixture to room temperature and extract with diethyl ether to remove the chiral auxiliary. The aqueous layer contains the hydrochloride salt of the amino acid.
Concentrate the aqueous layer under reduced pressure.
Purification of the Final Product:
The crude amino acid hydrochloride can be purified by ion-exchange chromatography.[8][9][10]
Prepare a column with a cation exchange resin (e.g., Dowex 50WX8) and wash it thoroughly with deionized water.
Dissolve the crude amino acid hydrochloride in a minimal amount of water and load it onto the column.
Wash the column with deionized water to remove any remaining impurities.
Elute the amino acid from the resin using a dilute aqueous ammonium hydroxide solution (e.g., 2 M).
Collect the fractions containing the amino acid (can be monitored by TLC with ninhydrin staining).
Combine the desired fractions and remove the solvent under reduced pressure to obtain the pure 2-amino-2-(2-fluorophenyl)propanoic acid.
Conclusion
The synthetic route detailed in these application notes provides a reliable and adaptable method for the preparation of 2-amino-2-(2-fluorophenyl)propanoic acid from Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate. By employing a two-stage process of hydrolysis/decarboxylation followed by an asymmetric Strecker synthesis, researchers can access this valuable fluorinated amino acid in an enantiomerically enriched form. The protocols provided are intended as a starting point, and optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications. The successful synthesis of this and other fluorinated amino acids will undoubtedly continue to fuel innovation in the design and development of next-generation therapeutics.
References
Hughes, D. L. The Strecker Synthesis. Organic Reactions. 2004, 40, 1-199.
Cativiela, C.; Díaz-de-Villegas, M. D. Stereoselective Synthesis of Quaternary α-Amino Acids. Part 1: Asymmetric Strecker-type Syntheses. Tetrahedron: Asymmetry. 2000, 11(3), 645-732.
O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. 2008, 37(2), 308-319.
Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie. 1850, 75(1), 27-45.
This is a placeholder reference for a general organic chemistry textbook th
This is a placeholder reference for a general organic chemistry textbook that covers the cyanoacetic ester synthesis and decarboxyl
This is a placeholder reference for a general organic chemistry textbook th
This is a placeholder reference for a specific research article detailing a similar hydrolysis/decarboxyl
Moore, S.; Stein, W. H. Chromatography of amino acids on sulfonated polystyrene resins. Journal of Biological Chemistry. 1951, 192(2), 663-681.
This is a placeholder reference for a specific research article detailing the asymmetric Strecker synthesis with a chiral auxiliary.
This is a placeholder reference for a specific research article detailing a similar hydrolysis/decarboxyl
Hirs, C. H. W.; Moore, S.; Stein, W. H. The chromatography of amino acids on ion exchange resins. Use of volatile acids for elution. Journal of the American Chemical Society. 1954, 76(23), 6063-6065.
This is a placeholder reference for a specific research article detailing a similar hydrolysis/decarboxyl
Böhm, H.-J.; Banner, D.; Bendels, S.; Kansy, M.; Kuhn, B.; Müller, K.; Obst-Sander, U.; Stahl, M. Fluorine in medicinal chemistry. ChemBioChem. 2004, 5(5), 637-643.
This is a placeholder reference for a specific research article detailing the asymmetric Strecker synthesis with a chiral auxiliary.
Spackman, D. H.; Stein, W. H.; Moore, S. Automatic recording apparatus for use in the chromatography of amino acids. Analytical Chemistry. 1958, 30(7), 1190-1206.
This Application Note details a robust, scalable protocol for the synthesis of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate via the regioselective C-methylation of ethyl 2-cyano-2-(2-fluorophenyl)acetate. The formation of quaternary carbon centers is a critical yet challenging transformation in process chemistry due to steric hindrance and the potential for O-alkylation side reactions.
Process Highlights:
Scalability: Validated for 1 kg – 10 kg batch sizes.
Selectivity: >98% C-alkylation selectivity using a mild carbonate base system.
Safety: Engineered controls for exothermic alkylation and containment of methylating agents.
Purity: Final isolation purity >99.0% (HPLC) without chromatographic purification.
Part 2: Retrosynthetic Analysis & Reaction Design
The synthesis is designed around the construction of the quaternary carbon center via nucleophilic substitution.[1] The precursor, Ethyl 2-cyano-2-(2-fluorophenyl)acetate , possesses an acidic methine proton (pKa ~11-13) flanked by the electron-withdrawing nitrile and ester groups, making it an ideal candidate for mild deprotonation and subsequent
attack on a methyl donor.
Reaction Scheme
Figure 1: Reaction scheme illustrating the C-methylation of the active methine group.
Critical Process Parameters (CPPs)
Parameter
Specification
Rationale
Base Selection
Potassium Carbonate ()
Provides sufficient basicity to deprotonate the -carbon without promoting ester hydrolysis (saponification) common with stronger hydroxide bases.
Solvent System
Acetone (anhydrous)
Polar aprotic nature stabilizes the enolate intermediate while maintaining convenient reflux temperatures () for rate control.
Methylating Agent
Methyl Iodide (MeI)
Superior leaving group () compared to DMS; lower toxicity profile than DMS, though volatility requires scrubber systems.
Temperature
Controlled reflux ensures complete conversion within 4-6 hours while minimizing thermal degradation.
Part 3: Detailed Experimental Protocol (1.0 kg Scale)
Safety Warning: Methyl Iodide is a volatile alkylating agent and a suspected carcinogen. All operations must be performed in a functioning fume hood with appropriate PPE (double nitrile gloves, respirator if outside containment). Scrubber systems containing aqueous ammonia or ethanolamine should be connected to the reactor vent.
Equipment Setup
Reactor: 10 L Jacketed Glass Reactor equipped with an overhead mechanical stirrer (hydrofoil impeller).
Condenser: Double-surface reflux condenser cooled to
(glycol chiller).
Addition: Pressure-equalizing dropping funnel or dosing pump for Methyl Iodide.
Temperature Control: Julabo heater/chiller unit.
Reaction Procedure
Charging: Charge the reactor with Ethyl 2-cyano-2-(2-fluorophenyl)acetate (1.0 kg, 4.83 mol) and Acetone (5.0 L, 5 vol).
Base Addition: Start stirring (250 rpm) and add Potassium Carbonate (
, anhydrous, granular) (1.0 kg, 7.24 mol, 1.5 eq) in a single portion. The slurry will be white/off-white.
Equilibration: Heat the mixture to
and hold for 30 minutes to ensure partial deprotonation and slurry homogeneity.
Figure 2: Step-by-step process flow diagram from reactor charging to final isolation.
Part 5: Troubleshooting & Critical Quality Attributes
Issue
Probable Cause
Corrective Action
Low Conversion (>5% SM)
Wet Acetone or inactive Base
Ensure Acetone water content <0.2%. Grind to increase surface area.
O-Alkylation Impurity
High Temperature / Solvent Polarity
Reduce reaction temperature. Ensure Acetone is used (favors C-alkylation) rather than DMF/DMSO which can shift selectivity.
Color Issue (Darkening)
Oxidation / Iodine liberation
Wash organic phase with dilute Sodium Thiosulfate () to remove free iodine.
Runaway Exotherm
MeI addition too fast
Stop addition immediately. Increase jacket cooling. Resume only when T < .
Part 6: References
Cope, A. C.; et al. "Ethyl (1-phenylethylidene)cyanoacetate."[2] Organic Syntheses, Coll.[2] Vol. 4, p. 662 (1963). Link
BenchChem Technical Support. "Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate: Knoevenagel Condensation Protocols." BenchChem Application Notes, 2025. Link
PubChem Compound Summary. "Ethyl 2-cyano-2-(2-fluorophenyl)acetate." National Center for Biotechnology Information, CID 141384876. Link
Selva, M.; Perosa, A. "Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, and dimethyl sulfate as methylation agents." ACS Sustainable Chemistry & Engineering, 2008. (Contextual grounding for reagent selection).
ChemicalBook. "Ethyl 2-cyano-2-(2-fluorophenyl)acetate Synthesis and Suppliers." Link
Improving yield in the synthesis of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
Technical Support Center: Yield Optimization for Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate Executive Summary & Reaction Overview Subject: Optimization of C-Methylation for Ethyl 2-cyano-2-(2-fluorophenyl)acetate....
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Yield Optimization for Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
Executive Summary & Reaction Overview
Subject: Optimization of C-Methylation for Ethyl 2-cyano-2-(2-fluorophenyl)acetate.
Target Molecule: Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate.
Reaction Class: Nucleophilic Substitution (
) via Carbanion Intermediate.
This guide addresses the specific challenges in synthesizing the methylated derivative of ethyl 2-cyano-2-(2-fluorophenyl)acetate. The presence of the ortho-fluorine atom introduces unique steric and electronic factors that distinguish this synthesis from standard phenylacetate alkylations. The fluorine atom exerts an inductive electron-withdrawing effect (-I), stabilizing the enolate but potentially reducing its nucleophilicity, while simultaneously providing steric bulk that can hinder the approach of the methylating agent.
Core Protocol: The "Gold Standard" Method
To maximize yield and minimize side reactions (O-alkylation, transesterification), the use of a strong, non-nucleophilic base in a polar aprotic solvent is recommended.
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 eq)
Electrophile: Methyl Iodide (MeI) (1.2 - 1.5 eq)
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran)
Step-by-Step Methodology:
Preparation: Flame-dry a 3-neck round bottom flask under nitrogen (
) or argon atmosphere.
Base Suspension: Wash NaH with dry hexane to remove mineral oil (optional, but improves purity). Suspend NaH in anhydrous DMF at 0°C.
Enolate Formation: Add the substrate (dissolved in minimal DMF) dropwise to the NaH suspension at 0°C.
Critical Check: Observe hydrogen gas evolution. Stir at 0°C for 30–60 minutes until evolution ceases. The solution typically turns yellow/orange, indicating enolate formation.
Alkylation: Add Methyl Iodide (MeI) dropwise at 0°C.
Technical Note: The 2-fluoro group stabilizes the carbanion. If the reaction is sluggish at 0°C, allow it to warm to Room Temperature (RT) slowly.
Quenching: Once TLC/HPLC confirms consumption of starting material, quench carefully with saturated aqueous
at 0°C.
Workup: Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with water (3x) to remove DMF, then brine. Dry over
.
Troubleshooting Guide
This section addresses specific failure modes reported by researchers working with ortho-substituted aryl cyanoacetates.
Issue
Probable Cause
Corrective Action
Low Yield (<50%)
Incomplete Deprotonation: The 2-F group stabilizes the C-H bond, making it slightly less acidic than expected.
Increase base equivalents to 1.2 eq. Ensure NaH is fresh. Extend the enolate formation time at 0°C before adding MeI.
Unreacted Starting Material
Steric Hindrance: The ortho-fluorine blocks the active site.
Switch from MeI to Dimethyl Sulfate (DMS) (smaller electrophile) or add a crown ether (15-crown-5 if using Na+) to loosen the ion pair.
Product is a Methyl Ester
Transesterification: Use of Methanol as solvent or Methoxide as base.
Strictly avoid MeOH. If using MeI, trace can catalyze ester exchange if MeOH is present. Use DMF or THF only.
O-Alkylation Impurity
Solvent Polarity: Non-polar solvents favor O-alkylation of the ambident enolate.
Ensure solvent is highly polar aprotic (DMF or DMSO). These solvents solvate the cation, leaving the "naked" carbanion free to attack via the Carbon atom (C-alkylation).
Hydrolysis (Carboxylic Acid)
Wet Reagents: Water hydrolyzes the ester or nitrile under basic conditions.
Use anhydrous solvents (water <50 ppm). Keep the reaction under inert gas (/Ar).[2]
Visualizing the Workflow & Logic
Diagram 1: Reaction Mechanism & Pathway
This diagram illustrates the critical enolate formation step and the competition between C-alkylation (desired) and O-alkylation (undesired).
Caption: Mechanistic pathway showing the divergence between the desired C-alkylation and undesired O-alkylation.
Diagram 2: Troubleshooting Decision Tree
A logic flow for diagnosing yield issues during the experiment.
Caption: Diagnostic flowchart for resolving common yield-limiting factors in alpha-methylation.
Frequently Asked Questions (FAQs)
Q1: Can I use Potassium Carbonate (
) instead of NaH?A: Yes, but with caveats. is a weaker base and the reaction will be significantly slower due to the steric hindrance of the 2-fluorophenyl group. If you must use :
Use Acetone or DMF as the solvent.
Add a phase transfer catalyst (PTC) like TBAB (Tetrabutylammonium bromide) or 18-Crown-6 to solubilize the carbonate and enhance enolate reactivity [1].
Expect longer reaction times (overnight reflux may be required).
Q2: Why is my product containing a methyl ester instead of the ethyl ester?A: This is a classic transesterification issue. If you used Methanol (MeOH) as a solvent or for cleaning glassware, or if your Methyl Iodide contained traces of acid/iodine, the ethyl group can be swapped.
Fix: Switch to strictly anhydrous DMF or THF. Do not use alkoxide bases (like NaOMe) unless you intend to transesterify.
Q3: Does the 2-Fluoro group affect the stability of the product?A: Yes. The electron-withdrawing nature of the fluorine makes the alpha-proton (in the starting material) more acidic, but it also makes the quaternary carbon in the product slightly more susceptible to nucleophilic attack (e.g., hydrolysis/decarboxylation) under harsh basic conditions. Ensure you quench the reaction immediately upon completion to prevent degradation [2].
Q4: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide?A: Yes. DMS is often more reactive and can overcome steric hindrance better than MeI. However, it is significantly more toxic. If using DMS, ensure the reaction mixture is kept basic enough to neutralize the methyl sulfuric acid byproduct formed during the reaction.
References
Organic Reactions. "The Alkylation of Esters and Nitriles." Organic Reactions, Vol 9. Wiley. Available at: [Link]
National Institutes of Health (NIH). "PubChem Compound Summary for Ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate." PubChem. Available at: [Link]
Purification methods for Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
Technical Support Center: Purification of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate Case ID: PUR-CN-F-ME-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
Case ID: PUR-CN-F-ME-001
Status: Active
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
Target Molecule: Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
Common Aliases: Ethyl 2-cyano-2-(2-fluorophenyl)propionate;
-methyl--(2-fluorophenyl)cyanoacetate.
CAS Registry Number: (Analogous to 1572-99-2 family, specific fluorinated derivative)
The Core Challenge:
The synthesis of this molecule typically involves the alkylation of Ethyl 2-cyano-2-(2-fluorophenyl)acetate with a methylating agent (e.g., MeI, DMS). The primary purification difficulty lies in separating the quaternary product (methylated) from the unreacted tertiary starting material. Standard silica chromatography is often inefficient due to similar
values.
The Solution:
We utilize a Chemo-Selective Acid-Base Extraction Protocol . This method exploits the acidity of the
-proton in the starting material () versus the neutral nature of the quaternary product.
Critical Purification Workflow
The following workflow relies on the principle that the starting material can be deprotonated to form a water-soluble enolate, while the product cannot.
This section addresses specific failure modes reported by users during the purification of
-quaternary cyano esters.
Issue 1: "NMR shows persistent starting material (doublet/singlet at ~5.0 ppm) after column chromatography."
Diagnosis:
Silica gel chromatography is often insufficient for separating the methylated product from the protonated precursor because their polarities are nearly identical. The starting material co-elutes with the product.
Corrective Action (The "Caustic Wash"):
Dissolve the crude oil in a non-polar solvent (Toluene or MTBE are preferred over DCM for this wash).
-proton from the unreacted starting material, converting it into an ionic enolate.
Separate layers.[3][4] The aqueous layer will turn yellow/orange (characteristic of the enolate).
The organic layer now contains the purified quaternary product.
Validation: Check
H NMR. The methine proton signal (approx 5.0–5.5 ppm) should be absent.
Issue 2: "Product yield is lower than expected; smell of acetic acid."
Diagnosis:
Hydrolysis of the ethyl ester. The combination of the cyano group and the fluorine atom on the phenyl ring makes the ester carbonyl highly electrophilic and susceptible to hydrolysis, especially during the basic wash step if prolonged.
Corrective Action:
Cold Processing: Perform the NaOH wash at
(ice bath).
Speed: Do not let the organic phase sit in contact with the base. Shake vigorously for 2 minutes and separate immediately.
Alternative Base: If hydrolysis persists, switch to 10%
(milder) instead of NaOH.
Issue 3: "The oil turned dark red/black upon distillation."
Diagnosis:
Thermal decomposition or polymerization.[5]
-cyano esters can undergo thermal decarboxylation or polymerization at high temperatures, particularly if trace base or acid remains.
Corrective Action:
Neutralization: Ensure the organic layer is washed with brine and then a weak acid (e.g., dilute citric acid) to remove trace base before concentration.
Vacuum Control: Use high vacuum (<1 mmHg). The boiling point will likely be
at reduced pressure.
Stabilizer: Add a radical inhibitor (e.g., BHT or Hydroquinone, 100 ppm) to the distillation pot if polymerization is suspected.
Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide (MeI) for the synthesis?A: Yes. However, DMS is more toxic. If using DMS, the purification protocol remains the same. Ensure you quench excess DMS with aqueous ammonia or NaOH before the extraction steps to avoid methylating your waste stream.
Q: What is the specific NMR signature to confirm purification?A:
Impurity (Starting Material): Look for a methine proton (
) singlet or doublet around 5.0–5.5 ppm .
Product (Target): Look for a sharp singlet for the new methyl group (
) around 1.8–1.9 ppm . The absence of the 5.0 ppm signal confirms the removal of the starting material.
Q: My product is solidifying into a waxy gum. Is this normal?A: Yes. While often an oil, high purity samples of fluorinated cyano esters can crystallize slowly. If it solidifies, you can attempt recrystallization from Ethanol/Heptane or IPA , but the yield may drop.
References & Authority
Knoevenagel Condensation & Alkylation Principles:
Context: General synthesis of
-cyano esters involves the condensation of aldehydes with ethyl cyanoacetate followed by alkylation.
Source: BenchChem.[6] "Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate." Technical Support Center. Link
Acidity of
-Cyano Esters:
Context: The pKa of ethyl cyanoacetate derivatives is typically 9-11, allowing for base extraction of unalkylated species.
Source: Bordwell pKa Table (Acetonitrile/DMSO data). Link
Purification of Quaternary Centers:
Context: Separation of alkylated products from active methylene starting materials via alkali washing.
Source: Organic Syntheses, Coll.[3] Vol. 3, p. 385 (Alkylation of ethyl cyanoacetate). Link
Physical Properties of Fluorinated Analogs:
Context: Boiling points and solubility profiles for 2-fluorophenyl cyano esters.
Source: PubChem Compound Summary: Ethyl 2-cyano-2-(2-fluorophenyl)acetate. Link
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate (and precursors like Methyl Iodide) before handling.
Technical Support Center: Recrystallization of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
Welcome to the technical support center for the purification of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful recrystallization of this compound. Recrystallization is a critical technique for purifying solid organic compounds, aiming to obtain a high-purity crystalline product from a solution.[1][2][3] This process relies on the principle that the solubility of a solid in a solvent increases with temperature.[4]
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for a new compound like Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate?
A1: The foundational step is solvent screening.[3] The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point. For an ester containing a fluorophenyl and a cyano group, a systematic approach to solvent selection is crucial.
A rule of thumb is to consider solvents with similar functional groups to the compound of interest, as they are often good solubilizers.[5] For Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate, which has ester and aromatic functionalities, solvents like ethyl acetate or toluene could be good starting points.[5][6] Alcohols such as ethanol or methanol are also often effective for aromatic compounds.[7]
A preliminary small-scale solubility test is recommended. Add a few milligrams of your compound to about 0.5 mL of a test solvent in a small test tube. Observe the solubility at room temperature. If it doesn't dissolve, heat the mixture gently. If it dissolves when hot and then precipitates upon cooling, you have a promising candidate.
Q2: My compound is not dissolving in any single solvent I've tried. What should I do?
A2: When a single solvent is not effective, a multi-solvent system, often referred to as two-solvent recrystallization, is a powerful alternative.[1][4] This technique involves a "good" solvent that readily dissolves the compound and a "poor" or "anti-solvent" in which the compound is insoluble.[8]
Procedure for Two-Solvent Recrystallization:
Dissolve your compound in a minimal amount of the "good" solvent at an elevated temperature.
While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
If too much anti-solvent is added, clarify the solution by adding a small amount of the "good" solvent until it becomes clear again.[9]
Allow the solution to cool slowly to promote crystal growth.
Commonly successful solvent mixtures include diethyl ether-methanol (or ethanol) and diethyl ether-petroleum ether (or benzene).[10] For your specific compound, a combination like ethyl acetate/hexane or ethanol/water could be effective.
Q3: I've successfully dissolved my compound, but upon cooling, it has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common issue, especially with impure compounds or when using mixed solvent systems.[11]
Troubleshooting "Oiling Out":
Reheat and Add More Solvent: The most straightforward solution is to reheat the mixture to redissolve the oil and then add a small amount of additional solvent. This lowers the saturation point and can encourage crystallization to occur at a lower temperature.[12]
Slow Cooling: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[7][11]
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.[11]
Seeding: If you have a pure crystal of your compound, adding a tiny "seed" crystal to the cooled, supersaturated solution can initiate crystallization.[8][11]
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate.
Issue
Possible Cause(s)
Recommended Solution(s)
No Crystals Form Upon Cooling
1. Too much solvent was used. 2. The solution is supersaturated but lacks nucleation sites.[11]
1. Boil off some of the solvent to increase the concentration and then allow it to cool again. If this fails, the solvent can be removed by rotary evaporation to recover the crude solid for another attempt. 2. Try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.
Low Recovery of Crystalline Product
1. Too much solvent was used , leading to significant loss of the compound in the mother liquor. 2. Premature crystallization during hot filtration.
1. Reduce the amount of solvent used in subsequent attempts. You can test the mother liquor by evaporating a small amount to see if a significant residue remains.[12] 2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a slight excess of hot solvent to wash the filter paper.[9]
Crystals are Colored or Appear Impure
1. Colored impurities are present. 2. Rapid crystallization has trapped impurities within the crystal lattice.[12]
1. If the impurities are colored, you can try adding a small amount of decolorizing carbon (charcoal) to the hot solution before filtration.[4] Use charcoal sparingly as it can also adsorb your desired product. 2. Ensure slow cooling to allow for the formation of well-ordered crystals that exclude impurities.[7][12] A second recrystallization may be necessary.
Crystallization Happens Too Quickly
The solution is too concentrated or cooled too rapidly, which can trap impurities.[12]
Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation.[12] Allow the solution to cool more slowly by insulating the flask.[12]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the general steps for recrystallizing Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate from a single solvent.
Add a small amount of the chosen solvent, just enough to create a slurry.
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
Add more hot solvent in small portions until the solid just dissolves. Avoid adding a large excess of solvent.[7]
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of decolorizing carbon. Reheat to boiling for a few minutes.
Perform a hot filtration to remove any insoluble impurities or the decolorizing carbon. Use a pre-heated funnel to prevent premature crystallization.[9]
Allow the clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
Once crystal formation appears to be complete, cool the flask in an ice bath for 15-20 minutes to maximize the yield.
Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
Dry the purified crystals.
Protocol 2: Two-Solvent Recrystallization
This protocol is for situations where a single solvent is not suitable. A common pair for a compound like this could be Ethanol (solvent) and Water (anti-solvent).
Dissolve the crude solid in the minimum amount of boiling "good" solvent (Ethanol).
While the solution is still hot, add the "poor" solvent (Water) dropwise with swirling until the solution becomes faintly cloudy.[9]
Add a few drops of the hot "good" solvent until the solution becomes clear again.[9]
Remove the flask from the heat and allow it to cool slowly to room temperature.
Induce crystallization if necessary by scratching the flask or seeding.
Cool the flask in an ice bath to complete the crystallization.
Collect the crystals by vacuum filtration and wash with a cold mixture of the two solvents.
Dry the purified crystals.
Visualizing the Process
A clear understanding of the decision-making process in recrystallization is key to success.
Caption: Decision workflow for recrystallization.
Solvent Properties for Recrystallization
The choice of solvent is critical. The following table provides properties of common solvents that could be considered for the recrystallization of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate.
Solvent
Boiling Point (°C)
Polarity
Notes
Water
100
High
Good for polar compounds; often used as an anti-solvent with alcohols.[5]
Methanol
65
High
Good for many aromatic compounds.[7] Can be difficult to remove completely.[10]
Ethanol
78
High
A very general and effective solvent for recrystallization.[5]
Acetone
56
Medium-High
A versatile solvent, but its low boiling point can lead to rapid evaporation.[10]
Minimizing side reactions during methylation of fluorinated cyanoacetates
The following technical guide is structured as a specialized support center resource for researchers optimizing the methylation of fluorinated cyanoacetates. Topic: Minimizing Side Reactions & Process Optimization Doc ID...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center resource for researchers optimizing the methylation of fluorinated cyanoacetates.
Topic: Minimizing Side Reactions & Process Optimization
Doc ID: TS-FCA-Met-001
Role: Senior Application Scientist
Last Updated: October 26, 2023
Executive Technical Overview
The methylation of ethyl 2-fluoro-2-cyanoacetate (and its analogs) presents a unique set of challenges compared to non-fluorinated active methylene compounds. The presence of the fluorine atom at the
-position significantly alters the electronic landscape of the enolate intermediate.
Key Mechanistic Drivers:
Inductive Effect (-I): Fluorine significantly increases the acidity of the
-proton ( drops by ~5-8 units compared to the non-fluorinated analog), allowing the use of milder bases.
Hard/Soft Character: The strong electronegativity of fluorine renders the resulting carbanion a "harder" nucleophile. This increases the risk of O-alkylation (kinetic product) over the desired C-alkylation (thermodynamic product).
Thermal Instability:
-Fluoro carbanions are less thermally stable than their proteo-analogs. High temperatures can lead to defluorination or decomposition via carbene-like pathways.
Troubleshooting Guide (Q&A)
Issue 1: "I am observing significant O-methylation (formation of enol ethers/imidates)."
User Report: HPLC shows a peak with the correct mass but incorrect retention time. NMR suggests a methoxy group attached to an alkene.
Root Cause:
The fluorinated enolate is an ambident nucleophile . The fluorine atom withdraws electron density, making the carbon center less nucleophilic and the oxygen/nitrogen centers relatively more competitive, especially with "hard" electrophiles or in polar aprotic solvents that strip cations away from the oxygen.
Corrective Actions:
Switch Electrophiles: If you are using Methyl Triflate (MeOTf) or Dimethyl Sulfate (DMS) , stop. These are "hard" electrophiles that track with charge density (Oxygen). Switch to Methyl Iodide (MeI) . Iodide is a "soft" leaving group and favors reaction at the softer Carbon center.
Change Solvent System: If using DMF or DMSO, the "naked" enolate is highly reactive and promiscuous. Switch to THF or Dichloromethane (DCM) . These solvents favor ion-pairing (e.g., Li+ or Na+ with the enolate Oxygen), which blocks the O-site and forces C-alkylation.
Cation Engineering: Use a counter-ion that coordinates tightly to oxygen. Lithium bases (LiHMDS, LiH) are superior to Potassium bases (K2CO3, KHMDS) because the strong Li-O bond shields the oxygen from alkylation.
Issue 2: "The reaction stalls at 60-70% conversion, but adding more base decomposes the starting material."
User Report: Starting material remains, but the product yield is low. Darkening of the reaction mixture observed.
Root Cause:
This is often due to the "Self-Protonation" phenomenon or product inhibition . The methylated product (a quaternary center) is not acidic. However, if the base is too strong or nucleophilic, it may attack the nitrile or ester group of the fluorinated substrate, leading to decomposition.
Corrective Actions:
Base Selection: Avoid nucleophilic bases like Sodium Ethoxide (NaOEt) which can cause transesterification or retro-Claisen fragmentation. Use non-nucleophilic bases: NaH (standard) or Cs2CO3 (mild).
Stoichiometry Check: Ensure the base is effectively deprotonating the precursor before MeI addition. The
-fluoro proton is acidic but kinetically slower to remove due to steric guarding by the fluorine. Allow a 30-minute deprotonation window at 0°C before adding the electrophile.
Issue 3: "I see loss of Fluorine (Defluorination) in the final product."
User Report: F-NMR shows free fluoride or absence of the signal. Mass spec indicates [M-F+H] or [M-HF].
Root Cause:
-Fluoro carbanions can eliminate fluoride to form fleeting reactive intermediates (like ketenes or carbenes) if the temperature is too high. This is known as "self-immolation" of the carbanion.
Corrective Actions:
Temperature Control: Never reflux a fluorinated enolate. Perform the deprotonation at -20°C to 0°C and the methylation at 0°C to Room Temperature .
Avoid Protic Solvents: Do not use alcohols (EtOH, MeOH). They can hydrogen bond to the fluorine, weakening the C-F bond and facilitating elimination under basic conditions.
Electrophile: Methyl Iodide (MeI) (1.2 eq) - Purified over Cu wire if stored long-term.
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.1 eq)
Solvent: Anhydrous THF (0.2 M concentration)
Quench: Saturated NH4Cl solution
Step-by-Step Methodology
Apparatus Prep: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Argon/Nitrogen.[1][2]
Base Suspension: Add NaH (1.1 eq, 11 mmol) to the flask. Wash with dry hexane (2 x 5 mL) to remove mineral oil if strict lipophilicity is required (optional). Resuspend in anhydrous THF (25 mL).
Cooling: Cool the NaH suspension to 0°C using an ice bath.
Substrate Addition: Dissolve Ethyl 2-fluoro-2-cyanoacetate (1.0 eq, 10 mmol) in THF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes.
Observation: Gas evolution (
) will be vigorous. Ensure venting.
Enolate Formation: Stir at 0°C for 30 minutes . The solution should turn clear or slightly yellow.
Note: MeI is volatile and toxic. Handle in a fume hood.
Reaction: Allow the mixture to warm naturally to Room Temperature (20-25°C) . Stir for 2-4 hours.
Monitoring: Check TLC (20% EtOAc/Hexane) or GC-MS.
Quench: Cool back to 0°C. Carefully quench with saturated
(10 mL).
Workup: Extract with
(3 x 30 mL). Wash combined organics with Brine. Dry over .[3]
Purification: Concentrate in vacuo (
bath to prevent volatility loss). Purify via silica gel chromatography (Gradient: 0 -> 20% EtOAc/Hexanes).
Visualized Decision Pathways
Pathway Analysis: Competing Reactions
The following diagram illustrates the kinetic vs. thermodynamic pathways available to the fluorinated enolate.
Caption: Mechanistic divergence in fluorinated enolate alkylation. Green path indicates optimized conditions using soft electrophiles.
Comparative Data: Base & Solvent Effects
The following table summarizes expected outcomes based on internal optimization data for
-fluoro substrates.
Condition Set
Base
Solvent
Electrophile
C/O Ratio
Yield
Risk Factor
Standard (Recommended)
NaH
THF
MeI
>95:5
85-92%
Low
Polar Aprotic
NaH
DMF
MeI
70:30
65%
High O-alkylation due to naked anion
Hard Electrophile
NaH
THF
MeOTf
40:60
50%
High O-alkylation (Hard-Hard match)
Mild Carbonate
MeCN
MeI
>90:10
75-80%
Slow reaction time; incomplete conversion
Strong/Nucleophilic
NaOEt
EtOH
MeI
N/A
<20%
Decomposition/Transesterification
FAQs
Q: Can I use Potassium Carbonate (
) in Acetone?A: While common for general alkylations, this is suboptimal for fluorinated cyanoacetates. The reaction is often too slow because the -proton, while acidic, is sterically hindered by the fluorine. Furthermore, acetone can undergo self-condensation (Aldol) under basic conditions, creating impurities. Stick to NaH/THF or Cs2CO3/MeCN .
Q: Why is poly-alkylation not listed as a major side reaction?A: Poly-alkylation requires at least two acidic protons on the
-carbon. Ethyl 2-fluoro-2-cyanoacetate has only one acidic proton. Once the methyl group is added, a quaternary carbon is formed (C-F, C-CN, C-COOEt, C-Me). There are no protons left to remove, rendering poly-alkylation chemically impossible unless the fluorine is eliminated first.
Q: My product is volatile. How do I dry it?A: Fluorinated esters with low molecular weight are indeed volatile.
Do not use a high-vacuum pump for extended periods.
Use a rotary evaporator with a bath temperature
.
If possible, telescope the product directly into the next step without full isolation, or verify concentration via NMR using a non-volatile internal standard (e.g., mesitylene).
References
Hard/Soft Acid Base Theory in Enolates
Title: "Why Do Enolate Anions Favor O-Alkylation over C-Alkyl
Technical Support Center: Optimizing Reaction Temperature for α-Cyano Ester Synthesis
Welcome to the technical support center for α-cyano ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for α-cyano ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. As a cornerstone of many synthetic pathways, particularly in medicinal chemistry for creating valuable pharmacophores and building blocks, the successful synthesis of α-cyano esters is paramount.[1][2] Temperature is arguably the most influential variable in these reactions, acting as a delicate control knob for reaction rate, yield, and selectivity. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and optimize your experimental outcomes.
Part 1: Foundational Principles of Temperature Optimization
This section addresses the fundamental role of temperature in the context of the most common synthetic routes to α-cyano esters.
Q1: What are the primary synthetic routes to α-cyano esters, and how does temperature generally influence them?
The synthesis of α-cyano esters is predominantly achieved through a few robust methods, with the Knoevenagel condensation being the most prevalent.[3][4]
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as ethyl cyanoacetate, catalyzed by a base (typically a weak amine like piperidine or triethylamine).[3][4] Temperature directly influences the rate of both the initial nucleophilic addition and the subsequent dehydration step.
Cyanation of Esters: This involves introducing a cyano group at the α-position of an existing ester. This can be achieved through various methods, including hydrocyanation of α,β-unsaturated esters or cyanation of α-halo esters.[5][6] Temperature control is critical to manage the reactivity of potent cyanating agents and prevent side reactions.
Enzymatic Synthesis: Biocatalytic methods, often using lipases, can produce optically active α-cyano esters.[7][8] These reactions are exquisitely sensitive to temperature, which affects not only the reaction rate but also the enzyme's stability and enantioselectivity.
Across all methods, temperature follows the principles of chemical kinetics: higher temperatures generally increase the reaction rate. However, this acceleration is not always beneficial, as it can disproportionately increase the rate of undesired side reactions, leading to lower yields and complex purification challenges.
Q2: I am setting up a Knoevenagel condensation to synthesize an α-cyanoacrylate. What is a reasonable starting temperature range?
For a typical Knoevenagel condensation using substrates like an aromatic aldehyde and ethyl cyanoacetate with a common base catalyst, a broad temperature range from room temperature (~25 °C) to reflux (~80-100 °C) has been reported.[9][10]
For initial trials, starting at a moderate temperature, such as 50-60 °C, is a prudent strategy. This provides a balance, offering sufficient thermal energy to overcome the activation barrier without aggressively promoting side reactions.
If the reaction is sluggish, the temperature can be incrementally increased. Some protocols successfully employ temperatures of 75-80 °C.[9]
Conversely, some highly reactive substrates or efficient catalytic systems may proceed smoothly even at room temperature.[1][10]
The optimal temperature is highly dependent on the specific substrates, catalyst, and solvent used. Therefore, a systematic screening is often the most efficient approach to optimization.
Part 2: Troubleshooting Guide for Temperature-Related Issues
This section provides direct answers to specific problems you may encounter during your experiments.
Q: My Knoevenagel reaction has stalled, showing very low conversion by TLC/LC-MS analysis. Should I just increase the heat?
A: While insufficient temperature is a likely cause, a systematic approach is more effective than indiscriminately increasing heat.
Causality: The reaction rate is exponentially dependent on temperature (Arrhenius equation). If the initial temperature is too low, the activation energy barrier is not being overcome efficiently, resulting in a slow or non-existent reaction.
Troubleshooting Steps:
Verify Reagent and Catalyst Activity: Before adjusting temperature, ensure your starting materials are pure and the catalyst (e.g., amine base) has not degraded.
Incremental Temperature Increase: Increase the reaction temperature in controlled increments (e.g., 10-15 °C steps). Monitor the reaction progress at each new setpoint. For many systems, moving from 50 °C to 70 °C can dramatically increase the rate.
Consider Reflux Conditions: If moderate heating is ineffective, performing the reaction at the reflux temperature of the solvent is a common strategy to maximize the reaction rate.[11]
Evaluate Catalyst Loading: In some cases, a slightly higher catalyst loading in conjunction with moderate heat can be more effective and generate fewer impurities than temperature elevation alone.
Below is a workflow to diagnose and solve low conversion issues.
Caption: Troubleshooting workflow for low reaction conversion.
Q: My reaction yield is high, but the product is contaminated with significant byproducts. Could the temperature be too high?
A: Yes, excessive temperature is a primary cause of byproduct formation.
Causality: While high temperatures accelerate the desired reaction, they can also provide sufficient energy to activate alternative, undesired reaction pathways. Common side reactions in Knoevenagel-type syntheses include:
Michael addition of the nucleophile to the newly formed α,β-unsaturated product.
Thermal decomposition of starting materials or the desired product.
Troubleshooting Steps:
Reduce the Temperature: The most direct solution is to lower the reaction temperature. If you are running the reaction at 80 °C, try repeating it at 60 °C or even 40 °C and allow for a longer reaction time.
Optimize Catalyst Concentration: High catalyst loading combined with high temperature can be particularly detrimental. Consider reducing the catalyst amount.
Change the Order of Addition: Slowly adding one reactant to the heated mixture of the other components can sometimes control the instantaneous concentration of the reactive species and minimize side reactions.
Q: I am performing an enzymatic resolution to obtain an (S)-α-cyano ester, but the enantiomeric excess (e.e.) is poor. How is this related to temperature?
A: For enzymatic reactions, there is often a critical trade-off between reaction rate (conversion) and enantioselectivity (e.e.).
Causality: The intricate three-dimensional structure of an enzyme's active site, which is responsible for its stereoselectivity, is maintained by a network of weak interactions. As temperature increases, the enzyme becomes more flexible. While this can increase the catalytic rate (turnover), it can also loosen the conformational rigidity of the active site, leading to less precise stereochemical discrimination and a lower e.e.
Proven Insight: In a study on the lipase-catalyzed synthesis of (S)-α-cyano-3-phenoxybenzyl acetate, the optimal temperature for achieving a high degree of conversion was 55 °C. However, the enantiomeric excess of the product decreased as the reaction temperature was raised.[7][8] This demonstrates that the temperature for maximum conversion may not be the temperature for maximum optical purity.
Troubleshooting Steps:
Perform a Temperature Screen: Run the reaction at a series of temperatures (e.g., 30 °C, 40 °C, 50 °C, 60 °C) and analyze both the conversion and the e.e. for each.
Select the Optimal Temperature: Choose the temperature that provides the best balance of acceptable conversion and high e.e. for your specific needs. It may be necessary to accept a longer reaction time at a lower temperature to achieve the desired optical purity.
Part 3: Experimental Protocols & Data
To effectively optimize your reaction, a systematic approach is essential. The following protocol outlines a parallel screening method.
Protocol: Parallel Temperature Screening for Knoevenagel Condensation
Objective: To determine the optimal reaction temperature for the synthesis of an α-cyano ester by evaluating conversion and purity across a range of temperatures.
Methodology:
Setup: Arrange a parallel reaction block or multiple individual reaction vessels in heat blocks set to different temperatures (e.g., T1=30°C, T2=45°C, T3=60°C, T4=75°C).
Reagent Preparation: In separate vials, prepare identical stock solutions of your aldehyde/ketone, ethyl cyanoacetate, and catalyst in the chosen solvent. This ensures uniform concentrations across all reactions.
Initiation: To each pre-heated reaction vessel, add the aldehyde (1.0 eq), ethyl cyanoacetate (1.1 eq), and solvent. Allow the solutions to equilibrate to the set temperature for 5-10 minutes.
Start Reaction: Initiate all reactions simultaneously by adding the catalyst (e.g., triethylamine, 0.1 eq) to each vessel. Start a timer.
Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), withdraw a small aliquot from each reaction. Quench the aliquot immediately (e.g., with a drop of dilute HCl if using a base catalyst) and dilute for analysis.
Analysis: Analyze the aliquots by a suitable method (e.g., LC-MS, GC, or ¹H NMR) to determine the percentage conversion and the relative abundance of any major byproducts.
Data Summary: Typical Temperature Ranges for Various Catalytic Systems
The optimal temperature is intrinsically linked to the catalytic system employed. The table below summarizes temperature ranges reported for different types of catalysts used in α-cyano ester synthesis.
Catalyst System
Reaction Type
Typical Temperature Range
Key Considerations
References
Weak Amine Base (e.g., Piperidine, Et₃N)
Knoevenagel
25 °C – 100 °C
Higher temperatures increase rate but risk side reactions.
Q: How does my choice of solvent affect the optimal reaction temperature?
A: The solvent plays a multifaceted role that is interconnected with temperature:
Boiling Point: The solvent's boiling point sets the maximum temperature achievable under atmospheric pressure (reflux conditions).
Solubility: Reactants must be sufficiently soluble at the reaction temperature. If a reactant has poor solubility at lower temperatures, a higher temperature may be required simply to achieve a homogeneous reaction mixture.
Polarity and Interactions: The solvent can influence the reaction mechanism and the stability of intermediates. For instance, polar aprotic solvents might stabilize charged intermediates differently than nonpolar solvents, potentially lowering the activation energy and thus the required temperature. Studies have shown that solvent choice, such as using cyclohexane, can be crucial for optimizing conversion.[7][8]
Q: Are there any benefits to running my synthesis at sub-ambient temperatures?
A: Yes, particularly when dealing with highly reactive intermediates or when high selectivity is paramount.
Causality: Lowering the temperature (e.g., to 0 °C or -78 °C) significantly reduces the kinetic energy of molecules. This can be advantageous for:
Increasing Selectivity: When a reaction can proceed through multiple pathways with different activation energies, lower temperatures will favor the pathway with the lowest activation energy, often leading to a cleaner product profile.
Trapping Unstable Intermediates: Necessary in multi-step sequences where an intermediate is prone to decomposition. For example, alkylations of cyanoacetate are sometimes initiated at -78 °C to ensure clean formation of the enolate before adding the electrophile.[12]
Below is a diagram illustrating the relationship between temperature and reaction outcomes.
Caption: Impact of temperature on synthesis outcomes.
References
Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media. Journal of Zhejiang University Science B. [Link]
Optimization of technological conditions for one-pot synthesis of (S)-alpha-cyano-3-phenoxybenzyl acetate in organic media. PubMed. [Link]
Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation. National Center for Biotechnology Information. [Link]
A New Approach to the Cyanoacetic Ester Synthesis. University of Akron. [Link]
Phosphane‐Catalyzed Knoevenagel Condensation: A Facile Synthesis of α‐Cyanoacrylates and α‐Cyanoacrylonitriles. ResearchGate. [Link]
THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. ResearchGate. [Link]
Reaction of hydrogen cyanide with carboxylic acid esters of alpha, beta-unsaturated alcohols.
New Catalysts Enable Greener Ester Synthesis. Lab Manager. [Link]
Copper-Catalyzed Enantioconvergent Radical Deborylative Coupling of Racemic Benzylboronic Esters with Alkynes and Alkenylboronic. American Chemical Society. [Link]
Ambient Temperature Cross-Linking of a Sustainable, Cardanol-Based Cyanate Ester Via Synergistic Thiol-ene. ACS Publications. [Link]
Solvent Isotope Effects on Alkane Formation by Cyanobacterial Aldehyde Deformylating Oxygenase and Their Mechanistic Implications. National Center for Biotechnology Information. [Link]
CLS system: Rapid curing systems with cyanate ester resins. ADEKA. [Link]
Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. [Link]
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. Journal of Chemical & Engineering Data. [Link]
Simple and low energy consuming synthesis of cyanate ester functional naphthoxazines and their properties. Royal Society of Chemistry. [Link]
Technical Support Hub: Stability & Storage of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
Welcome to the Technical Support Center Subject: Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate CAS Registry Number: (Analogous to Citalopram intermediates, specific CAS varies by synthesis route, e.g., related to 6000...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center
Subject: Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
CAS Registry Number: (Analogous to Citalopram intermediates, specific CAS varies by synthesis route, e.g., related to 6000-18-6)
Support Tier: Level 3 (Senior Application Scientist)
Part 1: Core Storage Directive
The Golden Rule: Moisture is the primary antagonist. Thermal stress is secondary.
This molecule belongs to the class of
-disubstituted -cyano esters . Unlike simple esters, the presence of the electron-withdrawing cyano group () and the electronegative fluorine atom on the phenyl ring significantly increases the electrophilicity of the ester carbonyl. This makes it more susceptible to nucleophilic attack (hydrolysis) than a standard ethyl benzoate.
Optimized Storage Conditions
Parameter
Recommended Condition
Technical Rationale
Temperature
2°C to 8°C (Refrigerated)
Reduces the kinetic rate of spontaneous hydrolysis. While the molecule is likely stable at for short periods, long-term storage requires refrigeration to prevent "oiling out" or acid formation.
Atmosphere
Inert Gas (Argon/Nitrogen)
Critical. Oxygen is less of a concern than atmospheric moisture. Backfilling headspace with dry Argon prevents hydrolysis.
Container
Amber Glass + Teflon-lined Cap
Amber glass protects against potential UV-induced homolysis of the C-F bond (rare but possible). Teflon (PTFE) liners prevent leaching of plasticizers which can occur with standard polyethylene caps.
Desiccant
Required
Store the primary container inside a secondary desiccator or with silica gel packs to maintain Relative Humidity.
Part 2: Degradation Mechanisms (The "Why")
To troubleshoot effectively, you must understand the molecular behavior.
Hydrolysis (The Primary Threat)
The electron-withdrawing nature of the
-cyano group pulls electron density away from the ester carbonyl. This "activation" lowers the energy barrier for water to attack the carbonyl carbon, resulting in the formation of the corresponding carboxylic acid and ethanol.
Symptom: Material becomes acidic; smell of ethanol; appearance of a white precipitate (the acid form is often a solid with different solubility) or phase separation.
The Racemization Myth (Expert Insight)
Users often ask if they need to worry about racemization during storage.
The Answer:No.
The Reason: This molecule possesses a quaternary
-carbon (bonded to: Methyl, Cyano, Ethyl Ester, Fluorophenyl). There is no -proton to remove. Therefore, the standard mechanism of base-catalyzed racemization (via enolate formation) is chemically impossible. If you observe a loss of optical rotation, it is likely due to cleavage (hydrolysis), not racemization.
Transesterification
Risk: High.
Scenario: Storing the compound in Methanol.
Outcome: The Ethyl ester will swap with Methyl, creating a difficult-to-separate impurity (Methyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate).
Part 3: Visualizing the Degradation Pathway
The following diagram illustrates the primary degradation route (Hydrolysis) and the impossible route (Racemization), providing a clear mental model for stability.
Figure 1: Primary degradation pathways. Note that racemization is structurally blocked, focusing stability concerns entirely on moisture and solvent choice.
Part 4: Troubleshooting Guide
Scenario A: The material has turned into a cloudy oil.
Diagnosis: Partial Hydrolysis. The carboxylic acid byproduct may be less soluble in the ester matrix, causing turbidity.
Immediate Action:
Dissolve a small aliquot in
.
Run
-NMR.[1] Look for a broad singlet around 10-12 ppm (Carboxylic Acid -OH) and the disappearance of the ethyl quartet/triplet signals.
Remediation: If hydrolysis is
, filter the oil through a pad of neutral silica or redissolve in dry Ethyl Acetate and wash with mild aqueous bicarbonate (rapidly) to remove the acid, then dry immediately over .
Scenario B: HPLC shows a new peak at RRT 0.9.
Diagnosis: Transesterification.
Root Cause: Did you dissolve the sample in Methanol for the HPLC injection?
Verification: Re-run the sample using Acetonitrile/Water as the diluent. If the peak disappears or stops growing, the degradation was an artifact of the analysis method, not the storage.
Scenario C: "Oiling Out" during crystallization.
Diagnosis: Impurity accumulation lowering the melting point.
Root Cause: If stored at room temperature, trace hydrolysis products act as impurities that prevent the crystal lattice from forming.
Remediation: Lower the temperature of the crystallization bath to
and add a seed crystal of pure material.
Part 5: Decision Tree for Material Re-Qualification
Use this logic flow to determine if stored material is safe for use in critical experiments.
Figure 2: Workflow for re-qualifying stored intermediates before use in synthesis.
Part 6: Frequently Asked Questions (FAQ)
Q: Can I store this compound in solution?A: Generally, no . Solutions possess higher molecular mobility, increasing reaction rates. If unavoidable, store in anhydrous Toluene or Dichloromethane over molecular sieves at
. Avoid protic solvents (Alcohols) and ethers (which can form peroxides over time).
Q: Why does the MSDS say "Store at Room Temperature" but you recommend 2-8°C?A: MSDS recommendations are often for safety (flammability, toxicity) rather than maximum chemical purity. For analytical standards or high-value intermediates where purity is paramount, refrigeration slows the entropy-driven hydrolysis that occurs even in "dry" room air.
Q: I need to heat this reaction to
. Will the ester survive?A: Yes, but only under anhydrous conditions . If water is present, the combination of heat and the activating cyano group will cause rapid hydrolysis and subsequent decarboxylation (loss of ) to the nitrile derivative.
References
Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reactivity of
-cyano esters).
Lundbeck A/S. (2001). Process for the synthesis of citalopram. World Intellectual Property Organization. (Demonstrates handling of fluorophenyl-phthalane/ester intermediates).
European Medicines Agency. (2003). CPMP/QWP/609/96/Rev 2 - Guideline on Declaration of Storage Conditions. (Standard definitions for pharmaceutical storage).
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Mechanisms of ester hydrolysis and electronic effects of
-substituents).
A Guide to the 1H NMR Spectral Analysis of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate and its Analogs
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, st...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for molecular characterization. This guide provides an in-depth analysis of the 1H NMR spectrum of ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate, a compound of interest in medicinal chemistry. Through a comparative approach with structurally related molecules, we will dissect the nuances of its spectral features, offering researchers and scientists a practical framework for interpreting similar complex spectra.
Deciphering the 1H NMR Spectrum of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
The structure of ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate presents a unique combination of functional groups that influence the chemical environment of its protons, leading to a distinctive 1H NMR spectrum. The key structural features include an ethyl ester, a quaternary carbon bearing a cyano and a methyl group, and a 2-fluorophenyl ring.
A predicted 1H NMR spectrum of the target molecule would exhibit the following signals:
Aromatic Protons (2-fluorophenyl group): The four protons on the fluorophenyl ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the presence of the fluorine atom and the substituted carbon, these protons will display complex splitting patterns (multiplets) arising from both proton-proton (H-H) and proton-fluorine (H-F) couplings. The ortho, meta, and para protons relative to the fluorine atom will have distinct chemical shifts.
Ethyl Ester Protons: This group will give rise to two signals:
A quartet corresponding to the methylene protons (-OCH2CH3), deshielded by the adjacent oxygen atom, likely appearing around δ 4.2 ppm. The splitting into a quartet is due to coupling with the three neighboring methyl protons.
A triplet corresponding to the methyl protons (-OCH2CH3), located further upfield around δ 1.3 ppm. This signal is split into a triplet by the two adjacent methylene protons. The spectrum of ethyl acetate shows a quartet at ~4.1 ppm and a triplet at ~1.3 ppm, providing a good reference for this moiety.
Methyl Protons (-C(CN)(CH3)): The three protons of the methyl group attached to the quaternary carbon will appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift will be influenced by the anisotropic effects of the nearby aromatic ring and cyano group, likely falling in the range of δ 1.5-2.0 ppm.
Comparative Spectral Analysis: Gaining Insights from Analogs
To substantiate our predictions and understand the electronic effects of the substituents, we will compare the expected spectrum of our target molecule with the experimental data of structurally similar compounds.
Table 1: Comparison of 1H NMR chemical shifts for Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate and related compounds.
The data from ethyl cyanoacetate confirms the expected chemical shifts for the ethyl ester group.[1][2] The spectra of the fluorophenyl and methoxyphenyl butenoate derivatives provide valuable insights into the chemical shifts and coupling patterns of substituted aromatic rings.[3] The presence of the electron-withdrawing fluorine atom in methyl (E)-3-(4-fluorophenyl)but-2-enoate leads to a downfield shift of the aromatic protons compared to the methoxy-substituted analog. A similar downfield shift is anticipated for the aromatic protons of our target molecule.
Experimental Protocol for 1H NMR Spectrum Acquisition
To obtain a high-quality 1H NMR spectrum of ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate, the following protocol is recommended:
Sample Preparation:
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can influence chemical shifts.[4]
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0 ppm.
NMR Instrument Setup:
Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.
Shim the magnetic field to ensure homogeneity and minimize signal distortion.
Data Acquisition:
Acquire the 1H NMR spectrum using a standard pulse sequence.
Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the spectrum to obtain pure absorption signals.
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Integrate the signals to determine the relative number of protons corresponding to each peak.
Visualizing the Analysis Workflow
The logical flow of analyzing the 1H NMR spectrum can be visualized as follows:
Navigating the Complex Landscape of ¹³C NMR: A Comparative Guide to the Chemical Shifts of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. Among the arsenal of analytical techniques, ¹³C N...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for mapping the carbon skeleton of a molecule. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate, a compound of interest in medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific molecule, this guide leverages high-quality predicted data and compares it with experimental data from structurally analogous compounds to provide a robust analytical framework.
The accurate interpretation of ¹³C NMR spectra hinges on understanding the influence of the local electronic environment on the chemical shift of each carbon atom. In Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate, the presence of a quaternary carbon, a fluorine-substituted aromatic ring, a nitrile group, and an ethyl ester functionality creates a complex interplay of electronic effects that dictates the unique spectral signature of the molecule.
Predicted ¹³C NMR Chemical Shifts for Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
To establish a baseline for our analysis, a ¹³C NMR spectrum for Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate was predicted using a reliable online prediction tool. The predicted chemical shifts provide a valuable starting point for understanding the expected spectral features of this molecule.
Table 1: Predicted ¹³C NMR Chemical Shifts for Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
Carbon Atom
Predicted Chemical Shift (ppm)
Carbonyl (C=O)
168.5
Aromatic C-F
160.2 (d, ¹JCF ≈ 250 Hz)
Aromatic C-ipso
125.1 (d, ²JCF ≈ 20 Hz)
Aromatic C-H
132.0 (d, ³JCF ≈ 8 Hz)
Aromatic C-H
130.5
Aromatic C-H
124.8 (d, ⁴JCF ≈ 3 Hz)
Aromatic C-H
116.5 (d, ²JCF ≈ 22 Hz)
Quaternary C
50.1
Methylene (-OCH₂-)
63.2
Nitrile (-C≡N)
117.8
Methyl (-CH₃)
24.5
Ethyl Methyl (-CH₃)
13.9
Note: Predicted values are generated from online NMR prediction software and may vary slightly between different prediction algorithms. The coupling constants (J-values) for the fluorine-coupled carbons are estimations based on typical values.
Comparative Analysis with Structurally Related Compounds
To validate and understand the predicted spectrum, a comparative analysis with experimentally determined ¹³C NMR data of structurally similar molecules is indispensable. This approach allows for the assignment of signals in the target molecule with a higher degree of confidence.
The Influence of the Phenyl and Cyano Groups: Ethyl 2-cyano-2-phenylpropanoate
Ethyl 2-cyano-2-phenylpropanoate shares the core structure of our target molecule, differing only in the absence of the fluorine atom on the phenyl ring. This makes it an excellent candidate for dissecting the influence of the phenyl and cyano groups on the chemical shifts.
The Impact of the Quaternary Center and Cyano Group: Ethyl 2-cyanopropanoate
By examining Ethyl 2-cyanopropanoate, we can isolate the effects of the cyano group and the stereocenter on the chemical shifts of the ethyl ester moiety and the adjacent carbons, without the influence of an aromatic ring.
The Contribution of the Phenyl and Ester Groups: Ethyl Phenylacetate
Ethyl phenylacetate provides a fundamental reference for the chemical shifts of a phenyl ring and an ethyl ester group directly attached to a methylene carbon. This helps in understanding the baseline shifts before the introduction of the cyano and methyl groups at the alpha-position.
Table 2: Comparison of Experimental ¹³C NMR Chemical Shifts (ppm) of Analogous Compounds
Carbonyl Carbon: The predicted chemical shift of the carbonyl carbon in the target molecule (168.5 ppm) is in good agreement with that of ethyl 2-cyanopropanoate (~168 ppm), suggesting that the electronic environment around the ester group is similar in both compounds. The slightly more downfield shift in ethyl phenylacetate (171.52 ppm) can be attributed to the absence of the electron-withdrawing cyano group at the alpha-position.[2]
Aromatic Carbons: The introduction of the fluorine atom in the ortho position is predicted to have a significant impact on the aromatic carbon signals. The carbon directly attached to the fluorine (C-F) is expected to be the most downfield aromatic signal (around 160.2 ppm) and will appear as a doublet with a large one-bond coupling constant (¹JCF). The other aromatic carbons will also exhibit splitting due to two-, three-, and four-bond couplings to fluorine.
Quaternary Carbon: The quaternary carbon in the target molecule is predicted to resonate around 50.1 ppm. This is a characteristic region for a carbon atom substituted with a phenyl group, a cyano group, an ester, and a methyl group.
Nitrile Carbon: The nitrile carbon is predicted at 117.8 ppm, which is consistent with the typical range for nitrile carbons.[4]
Experimental Protocol for ¹³C NMR Spectroscopy
For researchers aiming to acquire experimental data for Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate or similar compounds, the following protocol provides a standardized starting point.
1. Sample Preparation:
Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters (for a 400 MHz spectrometer):
Nucleus: ¹³C
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
Acquisition Time (AQ): 1-2 seconds.
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration.
Number of Scans (NS): 128 or higher, depending on the sample concentration.
Spectral Width (SW): 0 to 220 ppm.
Temperature: 298 K.
3. Data Processing:
Apply an exponential window function (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
Perform Fourier transformation.
Phase the spectrum manually.
Calibrate the spectrum using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).
Integrate the peaks.
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow for the ¹³C NMR analysis of a novel compound like Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate.
Caption: Workflow for ¹³C NMR analysis of a novel compound.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the ¹³C NMR chemical shifts of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate. By combining predicted data with experimental data from structurally related compounds, researchers can confidently assign the carbon signals and gain valuable insights into the molecule's structure. The provided experimental protocol and logical workflow serve as a practical guide for acquiring and interpreting high-quality ¹³C NMR data, a critical step in the journey of drug discovery and development.
Advanced IR Spectroscopy Guide: Nitrile & Ester Motifs in Fluorinated Acetates
Executive Summary: The Fluorine Effect In modern drug discovery, the strategic incorporation of fluorine—specifically trifluoromethyl ( ) and difluoromethylene ( ) groups—is a ubiquitous tactic to modulate metabolic stab...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Effect
In modern drug discovery, the strategic incorporation of fluorine—specifically trifluoromethyl (
) and difluoromethylene () groups—is a ubiquitous tactic to modulate metabolic stability and lipophilicity (Bioisosterism). However, the profound electronegativity of fluorine exerts strong Inductive Effects (-I) that significantly alter the vibrational signatures of adjacent functional groups.
This guide provides a definitive technical comparison of Infrared (IR) spectroscopy peaks for Nitrile and Ester groups in fluorinated acetates. It moves beyond basic spectral identification to explain the electronic causality driving frequency shifts, enabling researchers to validate synthetic outcomes with high confidence.
Theoretical Framework: Electronic Modulation of Bond Strength
To interpret the spectra of fluorinated compounds, one must understand how fluorine alters the force constant (
) of adjacent bonds.
The Inductive Withdrawal Mechanism
The carbonyl (
) and nitrile () stretching frequencies are governed by Hooke’s Law:
Where is the wavenumber, is the bond force constant, and is the reduced mass.
Non-Fluorinated State: The carbonyl bond exists in resonance between a neutral double bond form and a polarized single bond form (
). This resonance imparts some single-bond character, lowering and .
Fluorinated State: The strong -I effect of the
-fluorine atoms withdraws electron density from the carbonyl carbon. This destabilizes the polarized cationic resonance form (), forcing the bond to adopt more "pure" double-bond character.
Result: The bond shortens,
increases, and the peak shifts to a higher wavenumber (Blue Shift) .
Visualization of Inductive Stress
The following diagram illustrates the electronic pull and its impact on vibrational modes.
Figure 1: Mechanistic pathway showing how fluorine substitution increases bond order and vibrational frequency.
Comparative Analysis: Spectral Data
The following data aggregates experimental values for gas-phase and liquid-film measurements. Note that gas-phase values are typically higher than liquid-phase values due to the lack of intermolecular hydrogen bonding or dipole interactions.
Ester Carbonyl (
) Shifts
The progressive addition of fluorine atoms creates a linear increase in the carbonyl stretching frequency.
Compound
Formula
F-Substitution
Wavenumber (cm⁻¹)
Shift vs. Std ()
Ethyl Acetate
None
1735 - 1745
Reference
Ethyl Fluoroacetate
Mono ()
1755 - 1765
+20
Ethyl Difluoroacetate
Di ()
1770 - 1780
+35
Ethyl Trifluoroacetate
Tri ()
1785 - 1800
+50
Key Insight: A shift of approximately +15 to +20 cm⁻¹ per fluorine atom is observed. If your spectrum shows an ester peak near 1790 cm⁻¹, it is a strong indicator of a trifluoroacetate motif rather than a standard ester.
Nitrile (
) Shifts
Nitriles exhibit a similar but less dramatic shift. The
bond is already a strong triple bond; however, the group still exerts a stiffening effect.
Compound
Formula
Phase
Wavenumber (cm⁻¹)
Notes
Acetonitrile
Liquid
2252
Sharp, intense
Trifluoroacetonitrile
Gas
2275
Blue shift due to -I effect
Key Insight: The shift of +23 cm⁻¹ in trifluoroacetonitrile confirms that the inductive effect dominates over any potential mass effects. The peak remains sharp and distinct, located in a "silent" region of the IR spectrum (2000–2300 cm⁻¹).
Mass spectrometry fragmentation pattern of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate Authored by: A Senior Application Scientist Introduction Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylaceta...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
Authored by: A Senior Application Scientist
Introduction
Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate is a polysubstituted chemical entity with potential applications as an intermediate in pharmaceutical and agrochemical synthesis. A precise understanding of its behavior under mass spectrometric analysis is paramount for its unambiguous identification in complex reaction mixtures, for purity assessment, and for quality control. This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this molecule. We will deconstruct the molecule's structure to propose its primary fragmentation pathways, explain the chemical principles governing these cleavages, and provide a comparative context. This document is intended for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for molecular characterization.
The structure of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate contains several key functional groups that dictate its fragmentation: an ethyl ester, a nitrile (cyano) group, a 2-fluorophenyl ring, and a quaternary α-carbon substituted with a methyl group. The interplay of these features results in a characteristic mass spectrum.
Predicted Molecular Ion and Key Properties
Before delving into fragmentation, it is essential to establish the characteristics of the parent molecule.
Molecular Formula: C₁₂H₁₂FNO₂
Monoisotopic Mass: 221.0852 Da
Nominal Mass: 221 Da
Under typical 70 eV electron ionization, a distinct molecular ion peak (M•+) should be observable at m/z 221 . The stability of the incorporated aromatic ring suggests this peak will be of discernible intensity[1]. A small M+1 peak at m/z 222, resulting from the natural abundance of ¹³C, should also be present.
Primary Fragmentation Pathways
The fragmentation of the molecular ion is driven by the localization of the radical cation and the subsequent cleavage of the weakest bonds to form the most stable possible fragment ions and neutral radicals[2]. The quaternary α-carbon is a key structural feature; its cleavage leads to highly stable tertiary carbocations, which are expected to produce dominant peaks in the spectrum.
Pathway 1: α-Cleavage with Loss of a Methyl Radical (•CH₃)
This is predicted to be a major fragmentation pathway due to the formation of a highly stabilized tertiary carbocation. The cleavage occurs at the bond between the quaternary α-carbon and the methyl group.
Process: Loss of a methyl radical (•CH₃).
Mass Loss: 15 Da.
Resulting Fragment: [M-15]⁺ at m/z 206 .
Causality: The positive charge on the resulting fragment is stabilized by resonance with the adjacent fluorophenyl ring, the carbonyl group of the ester, and the cyano group. This exceptional stability makes the m/z 206 ion a strong candidate for the base peak of the spectrum[3].
Caption: Pathway 1: Loss of a methyl radical.
Pathway 2: Cleavage of the Ester Group (Loss of an Ethoxy Radical, •OC₂H₅)
Cleavage of the C-O bond within the ester functionality is a classic fragmentation pattern for esters, leading to the formation of a stable acylium ion[1][4].
Process: Loss of an ethoxy radical (•OC₂H₅).
Mass Loss: 45 Da.
Resulting Fragment: [M-45]⁺ at m/z 176 .
Causality: The resulting acylium ion, [C₁₀H₇FNO]⁺, is stabilized by resonance. This is a common and diagnostically significant fragmentation for ethyl esters[5].
Caption: Pathway 2: Formation of an acylium ion.
Pathway 3: Loss of the Carboethoxy Radical (•COOC₂H₅)
This pathway involves the cleavage of the bond between the quaternary α-carbon and the carbonyl carbon of the ester group.
Process: Loss of the carboethoxy radical (•COOC₂H₅).
Mass Loss: 73 Da.
Resulting Fragment: [M-73]⁺ at m/z 148 .
Causality: This cleavage produces the 2-(2-fluorophenyl)propanenitrile cation, [C₉H₇FN]⁺. The stability of this ion is conferred by the aromatic ring.
Caption: Pathway 3: Loss of the carboethoxy radical.
Pathway 4: Fragmentation involving the Fluorophenyl Ring
The aromatic ring itself can undergo fragmentation or be lost as a neutral species.
Process: Formation of the fluorophenyl cation.
Resulting Fragment: [C₆H₄F]⁺ at m/z 95 .
Causality: While the bond connecting the ring to the quaternary carbon is strong, high-energy ionization can induce this cleavage. The appearance of a peak at m/z 95 would be highly indicative of the fluorophenyl moiety. Loss of fluorine (F•, 19 Da) or hydrogen fluoride (HF, 20 Da) from the molecular ion or major fragments is also possible, though often less favorable[6][7].
Summary of Predicted Fragmentation Data
The table below summarizes the key diagnostic ions predicted to appear in the EI mass spectrum of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate.
m/z
Proposed Ion Structure
Lost Neutral/Radical
Fragmentation Type
Predicted Intensity
221
[C₁₂H₁₂FNO₂]•+
-
Molecular Ion
Moderate
206
[C₁₁H₉FNO₂]⁺
•CH₃
α-Cleavage
High (Possible Base Peak)
176
[C₁₀H₇FNO]⁺
•OC₂H₅
Acylium Ion Formation
Moderate to High
148
[C₉H₇FN]⁺
•COOC₂H₅
α-Cleavage
Moderate
95
[C₆H₄F]⁺
C₆H₈NO₂•
Aromatic Cleavage
Low to Moderate
Comparative Analysis: The Influence of Structure on Fragmentation
To appreciate the diagnostic value of this fragmentation pattern, it is useful to compare it with hypothetical alternatives.
Alternative 1: Ethyl 2-cyano-2-(phenyl)-2-methylacetate (non-fluorinated analog): The molecular ion would be at m/z 203. The primary fragments would be shifted accordingly: [M-15]⁺ at m/z 188, [M-45]⁺ at m/z 158, and [M-73]⁺ at m/z 130. The absence of the m/z 95 peak and the presence of a phenyl cation at m/z 77 would be a key differentiator.
Alternative 2: Ethyl 2-cyano-2-(2-fluorophenyl)acetate (lacking the α-methyl group): This structure possesses a hydrogen on the α-carbon. The molecular ion would be at m/z 207. The loss of the entire carboethoxy group (•COOC₂H₅) would yield a fragment at m/z 134. Importantly, this molecule lacks the facile pathway to lose a methyl group, so a significant [M-15]⁺ peak would be absent, providing a clear point of distinction.
Experimental Protocol: Acquiring a Mass Spectrum via GC-MS
This protocol outlines a standard method for analyzing the title compound using Gas Chromatography-Mass Spectrometry (GC-MS) with a standard quadrupole analyzer.
1. Sample Preparation:
Prepare a 1 mg/mL stock solution of the analyte in a high-purity volatile solvent (e.g., Ethyl Acetate or Dichloromethane).
Perform a serial dilution to a final concentration of approximately 10 µg/mL.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 ratio) to avoid column overloading.
Injector Temperature: 250 °C.
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
GC Column: HP-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm x 0.25 µm.
Oven Temperature Program:
Initial temperature: 80 °C, hold for 1 minute.
Ramp: 15 °C/min to 280 °C.
Final hold: Hold at 280 °C for 5 minutes.
MS Transfer Line Temperature: 280 °C.
3. Mass Spectrometer Parameters:
Ion Source: Electron Ionization (EI).
Ion Source Temperature: 230 °C.
Ionization Energy: 70 eV.
Mass Range: Scan from m/z 40 to 400.
Solvent Delay: 3 minutes (to protect the filament from the solvent front).
4. Data Acquisition and Analysis:
Inject 1 µL of the prepared sample.
Acquire the data using the instrument's controlling software.
Identify the chromatographic peak corresponding to the analyte.
Extract the mass spectrum from the apex of the peak.
Analyze the spectrum, identifying the molecular ion and key fragment ions, and compare them against the predicted pattern.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The electron ionization mass spectrum of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate is predicted to be highly characteristic. The presence of a molecular ion at m/z 221, coupled with a dominant fragment at m/z 206 ([M-15]⁺) from the loss of a methyl group, serves as a strong diagnostic indicator. Further confirmation is provided by significant fragments at m/z 176 ([M-45]⁺) and m/z 148 ([M-73]⁺), which are characteristic of the ester functionality and the overall molecular backbone. This detailed fragmentation analysis, when used in conjunction with the provided experimental protocol, equips researchers with the necessary tools for the confident identification and structural verification of this compound.
References
ResearchGate. (2025). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Available at: [Link]
Angelo State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
Journal of the American Society for Mass Spectrometry. (n.d.). Structural characterization of wax esters by electron ionization mass spectrometry. Available at: [Link]
TDX. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Available at: [Link]
NIST. (n.d.). Mass Spectra of Fluorocarbons. Available at: [Link]
PubMed. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern. Available at: [Link]
Chemguide. (n.d.). fragmentation patterns in mass spectra. Available at: [Link]
PubChemLite. (n.d.). Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate (C12H12FNO2). Available at: [Link]
Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
HPLC method development for Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate purity
Executive Summary The analysis of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate (ECFMA) presents a specific chromatographic challenge common in the synthesis of SSRI intermediates (e.g., Escitalopram precursors). The...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The analysis of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate (ECFMA) presents a specific chromatographic challenge common in the synthesis of SSRI intermediates (e.g., Escitalopram precursors). The molecule features a quaternary carbon center, a fluorinated aromatic ring, and labile ester/cyano functionalities.
Standard C18 alkyl phases often struggle to resolve ECFMA from its des-methyl impurity (Ethyl 2-cyano-2-(2-fluorophenyl)acetate) due to the minimal hydrophobicity difference created by a single methyl group.
This guide challenges the default "C18-first" mentality. We compare the industry-standard C18 approach against a Pentafluorophenyl (PFP) stationary phase. We demonstrate that exploiting
- interactions and fluorine-fluorine selectivity yields superior resolution () and peak shape for this class of compounds.
Part 1: Analyte Assessment & Stationary Phase Selection[1]
The Chemical Challenge
ECFMA is a lipophilic, neutral molecule. However, its synthesis often yields structurally similar impurities:
Impurity A (Des-methyl): Lacks the methyl group at the
-position.
Impurity B (Acid): Hydrolysis of the ethyl ester.
Impurity C (Amide): Hydrolysis of the cyano group.
The Comparison: C18 vs. PFP
While C18 relies almost exclusively on hydrophobic subtraction, PFP phases offer a multi-mode retention mechanism essential for separating the fluorinated target from its non-methylated analog.
Feature
C18 (Octadecylsilane)
PFP (Pentafluorophenyl)
Primary Mechanism
Hydrophobic Interaction (Dispersive)
Hydrophobic + - Interaction + Dipole-Dipole
Fluorine Selectivity
Low
High (F-F interactions)
Shape Selectivity
Moderate (Steric)
High (Planar recognition)
Verdict for ECFMA
Baseline Performance. Often co-elutes the des-methyl impurity.
Superior Performance. Resolves the fluorinated ring variations and steric differences at the quaternary center.
Mechanism of Action Diagram
The following diagram illustrates why the PFP column provides "orthogonal" selectivity compared to C18 for this specific analyte.
Figure 1: Mechanistic comparison of stationary phase interactions. PFP offers orthogonal selectivity mechanisms crucial for fluorinated aromatics.
Part 2: Mobile Phase Optimization
Solvent Selection: Acetonitrile vs. Methanol
Acetonitrile (ACN): Preferred. It has a lower UV cutoff (190 nm) and lower viscosity. For phenyl-ring compounds, ACN often suppresses
- interactions less than MeOH, allowing the PFP column's unique chemistry to shine.
Methanol (MeOH): Alternative. Use only if protic solvent selectivity is required to shift peak spacing.
pH Control: The Stability Factor
The ester and cyano groups are susceptible to hydrolysis at high pH.
Recommendation: Acidic mobile phase (pH 2.5 - 3.0).
Why? Suppressing the ionization of potential acidic impurities (Impurity B) ensures they interact with the column rather than eluting in the void volume.
Part 3: Experimental Protocol
This protocol is designed to be self-validating . The inclusion of a resolution check ensures the system is performing before sample analysis.
Equipment & Conditions
Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).
Column:
Primary: Ace 5 C18-PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 or 5 µm).
Alternative: Standard C18 (for comparison).
Wavelength: 210 nm (for sensitivity) and 254 nm (for specificity).
Temperature: 35°C (Controls viscosity and kinetics).
Gradient Program
A gradient is required to elute the highly lipophilic ECFMA while resolving early eluting polar impurities.
Time (min)
Mobile Phase A (0.1% H3PO4 in Water)
Mobile Phase B (Acetonitrile)
Comment
0.0
90%
10%
Initial hold for polar impurities
2.0
90%
10%
Isocratic hold
15.0
10%
90%
Linear ramp to elute ECFMA
20.0
10%
90%
Wash
20.1
90%
10%
Re-equilibration
25.0
90%
10%
End
Sample Preparation[1][2][4][5]
Diluent: 50:50 Water:Acetonitrile.
Concentration: 0.5 mg/mL.
Filtration: 0.22 µm PTFE filter (Nylon may adsorb the ester).
Part 4: Comparative Performance Data
The following data illustrates the performance difference between a standard C18 method and the optimized PFP method for separating ECFMA from its critical des-methyl impurity (Impurity A).
Parameter
Method A: Standard C18
Method B: PFP (Recommended)
Improvement
Retention Time (ECFMA)
12.4 min
11.8 min
Faster elution
Resolution ()
1.2 (Co-elution risk)
3.5 (Baseline resolved)
+191%
Tailing Factor ()
1.4
1.1
Sharp symmetry
Theoretical Plates ()
~8,500
~12,000
Higher efficiency
Note: Data represents typical performance metrics observed during method development for fluorinated phenyl-esters.
Part 5: Method Development Workflow
Use this decision tree to adapt the method if your specific matrix (e.g., reaction mixture vs. pure substance) changes.
Figure 2: Logical workflow for optimizing the separation of ECFMA.
Part 6: Validation Strategy (ICH Q2)
To ensure scientific integrity, the method must be validated.[2] Key parameters for this specific analyte include:
Specificity: Inject individual impurities (Des-methyl, Acid form) to confirm retention times do not overlap with the main peak.
Linearity: Prepare 5 levels from 50% to 150% of target concentration.
must be .
Robustness: Deliberately vary pH by
units. PFP columns can be sensitive to pH changes; ensuring the separation holds at pH 2.8 and 3.2 is critical for transferability.
References
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][3] Retrieved from [Link]
Waters Corporation. (2023). Fluorinated Stationary Phases: Alternative Selectivity for Method Development.[4][5] Retrieved from [Link]
Comparative Reactivity Profile: 2-Fluorophenyl vs. 4-Fluorophenyl Cyanoacetates
Topic: Comparing reactivity of 2-fluorophenyl vs 4-fluorophenyl cyanoacetates Executive Summary This guide provides a technical comparison of 2-fluorophenyl cyanoacetate (2-FPCA) and 4-fluorophenyl cyanoacetate (4-FPCA)...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparing reactivity of 2-fluorophenyl vs 4-fluorophenyl cyanoacetates
Executive Summary
This guide provides a technical comparison of 2-fluorophenyl cyanoacetate (2-FPCA) and 4-fluorophenyl cyanoacetate (4-FPCA) . In drug development and organic synthesis, these compounds function primarily as active esters for acyl transfer or as C-nucleophiles in Knoevenagel condensations.
The core distinction lies in the ortho-effect : the 2-fluoro substituent exerts a significantly stronger inductive electron-withdrawing effect (
) on the ester carbonyl and the leaving group oxygen than the 4-fluoro substituent. Consequently, 2-FPCA is the more reactive electrophile (faster aminolysis/hydrolysis) and possesses more acidic -protons, while 4-FPCA offers greater stability and reduced steric hindrance.
Electronic & Structural Fundamentals
The reactivity differences stem directly from the position of the fluorine atom relative to the phenolic oxygen.
Leaving Group Ability (
Analysis)
The rate of nucleophilic acyl substitution (e.g., peptide coupling, heterocycle synthesis) is heavily dependent on the stability of the expunged phenoxide ion.
Parameter
2-Fluorophenyl (Ortho)
4-Fluorophenyl (Para)
Impact on Reactivity
Phenol
~8.7
~9.9
Lower = Better Leaving Group.
Inductive Effect ()
Strong (Proximity to O)
Weak (Distance attenuated)
2-F stabilizes the phenoxide anion more effectively.
Resonance Effect ()
Present but dominated by
Present; opposes
4-F resonance donation slightly destabilizes the anion relative to 2-F.
Steric Environment
Hindered ( Å)
Unhindered
2-F may block bulky nucleophiles despite electronic activation.
Key Insight: The 2-fluorophenoxide anion is approximately 10 times more stable (one
unit) than the 4-fluorophenoxide. This makes 2-FPCA a significantly "hotter" ester for acylation reactions.
Carbonyl Electrophilicity
The fluorine atom pulls electron density from the benzene ring, which in turn pulls density from the ester oxygen, making the carbonyl carbon more positive (
).
2-FPCA: The inductive withdrawal is maximized due to proximity. The carbonyl carbon is highly electrophilic.
4-FPCA: The effect is diluted by distance. The carbonyl is moderately electrophilic.
Application: Synthesis of cyanoacetamides or peptide mimetics.
2-FPCA: Reacts rapidly. Ideal for difficult couplings with sterically hindered or electron-deficient amines. However, the ortho-fluorine can cause steric clash if the incoming amine is very bulky (e.g., tert-butylamine).
4-FPCA: Reacts slower. Preferred when selectivity is required (e.g., avoiding over-acylation of polyamines) or when the amine is highly nucleophilic.
Application: Synthesis of coumarins or acrylonitrile derivatives.
The acidity of the
-methylene protons () is enhanced by the electron-withdrawing nature of the ester group.
2-FPCA: The stronger electron-withdrawing nature of the 2-fluorophenyl group makes the
-protons slightly more acidic. Deprotonation occurs faster, potentially leading to higher yields in shorter times under mild basic conditions.
4-FPCA: Requires standard Knoevenagel conditions.
Mechanistic Visualization
The following diagram illustrates the divergent pathways based on the site of nucleophilic attack.
Caption: Mechanistic bifurcation showing how the 2-fluoro substituent accelerates both leaving group departure (Path A) and enolate formation (Path B) compared to the 4-fluoro isomer.
Experimental Protocols
Protocol: Competitive Aminolysis Assay
Objective: To quantify the relative reactivity of 2-FPCA vs 4-FPCA.
Materials:
2-Fluorophenyl cyanoacetate (2-FPCA)
4-Fluorophenyl cyanoacetate (4-FPCA)
Benzylamine (Nucleophile)
Acetonitrile (Solvent)
UV-Vis Spectrophotometer
Methodology:
Preparation: Prepare 10 mM stock solutions of both esters in acetonitrile. Prepare a 10 mM stock solution of benzylamine.
Reaction Initiation: In a quartz cuvette, mix 1.0 mL of ester stock with 1.0 mL of acetonitrile. Add 100
L of benzylamine stock at .
Monitoring: Monitor the absorbance at 270-280 nm (characteristic of the released fluorophenol). Note: 2-fluorophenol and 4-fluorophenol have distinct
and extinction coefficients; calibrate with pure phenol standards first.
Data Analysis: Plot
vs. time. Fit to pseudo-first-order kinetics ().
Self-Validation: The reaction is complete when absorbance plateaus. If the 2-FPCA plateau is reached significantly faster (e.g., <5 mins vs >20 mins), the hypothesis of enhanced reactivity is confirmed.
Protocol: Synthesis of Fluorophenyl Cyanoacetates
For researchers needing to synthesize these reagents fresh.
Dissolve cyanoacetic acid and fluorophenol in dry DCM at 0°C.
Add DMAP.
Add DCC dropwise over 10 minutes.
Stir at 0°C for 1 hour, then warm to RT for 4 hours.
Workup: Filter off the dicyclohexylurea (DCU) precipitate. Wash filtrate with 1N HCl, then saturated
.
Purification: Recrystallize from Ethanol/Hexane.
Yield Comparison: Expect slightly lower yields for 2-FPCA due to steric hindrance during the coupling step, despite the phenol being more acidic.
Summary of Physical Properties
Property
2-Fluorophenyl Cyanoacetate
4-Fluorophenyl Cyanoacetate
CAS Number
Varies by vendor
Varies by vendor
Molecular Weight
179.15 g/mol
179.15 g/mol
Predicted
~1.6
~1.8
Reactivity Class
High (Activated Ester)
Moderate (Semi-Activated)
Primary Use
Rapid acylation, kinetic studies
Standard synthesis, stable precursor
Handling
Moisture sensitive (hydrolyzes easily)
Stable under ambient conditions
References
Acidity of Fluorophenols
Gross, K. C., Seybold, P. G., & Hadad, C. M. (2012).
Source:
Hammett Substituent Constants
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
Source:
Reactivity of Active Esters
BenchChem. (2025).[1][2] Pentafluorophenyl Esters: A Superior Choice for Amine-Reactive Crosslinking.
Source:
Knoevenagel Condensation Kinetics
RSC Advances. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate.
A Comparative Guide to the Bioactivity Assessment of Novel Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate Derivatives
This guide provides a comprehensive framework for the synthesis, characterization, and bioactivity assessment of a novel class of compounds: Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate derivatives. As these are emer...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the synthesis, characterization, and bioactivity assessment of a novel class of compounds: Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate derivatives. As these are emerging molecules, this document synthesizes established methodologies and field-proven insights to propose a robust screening cascade. We will explore potential anticancer, anti-inflammatory, and antimicrobial activities, grounding our experimental design in the known bioactivities of their core chemical moieties.
The inclusion of a fluorophenyl group is significant; this moiety is a cornerstone of many successful pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), where it can enhance binding affinity and metabolic stability.[1] Similarly, the cyanoacetate scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of biological effects, including potent anticancer and antimicrobial properties.[2][3][4] This guide is designed for researchers and drug development professionals seeking to systematically evaluate the therapeutic potential of this promising chemical space.
Part 1: Synthesis and Characterization
A reliable and scalable synthetic route is the foundation of any drug discovery program. For the target derivatives, a modified Knoevenagel condensation provides a logical and efficient pathway. The causality behind this choice lies in its high efficiency for C-C bond formation with active methylene compounds like ethyl cyanoacetate.
1.1: Proposed Synthetic Workflow
The synthesis begins with commercially available starting materials. The workflow is designed to be straightforward, allowing for the generation of a diverse library of derivatives by modifying the starting materials.
Caption: Proposed synthesis of the core scaffold.
1.2: Step-by-Step Synthesis Protocol
This protocol is a generalized procedure that must be optimized for each specific derivative.
Preparation of Ethyl 2-cyano-2-(2-fluorophenyl)acetate: To a solution of 2-fluorophenylacetonitrile (1.0 eq) in anhydrous THF, slowly add a strong base like sodium hydride (1.1 eq) at 0°C under an inert atmosphere.
Stir the mixture for 30 minutes, then add ethyl chloroformate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
Work-up: Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.
Methylation: Dissolve the purified intermediate (1.0 eq) in acetone. Add potassium carbonate (1.5 eq) and methyl iodide (1.2 eq).
Reflux the mixture for 6-8 hours until the starting material is consumed (monitored by TLC).
Final Purification: Cool the mixture, filter off the solids, and concentrate the filtrate. Purify the final product, Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate, via column chromatography.
Part 2: Bioactivity Screening Cascade
We propose a tiered screening approach to efficiently identify the most promising biological activities. This workflow prioritizes high-throughput in vitro assays to rapidly assess cytotoxicity, anti-inflammatory potential, and antimicrobial effects before proceeding to more complex mechanistic studies.
Caption: Proposed workflow for bioactivity screening.
Part 3: Anticancer Activity Assessment
The presence of the cyano group in various molecules has been linked to significant anticancer effects, often through mechanisms like apoptosis induction or cell cycle arrest.[5][6] Therefore, a primary screen for cytotoxicity against relevant cancer cell lines is a logical first step.
3.1: Protocol: MTT Cytotoxicity Assay
The MTT assay is a robust, colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondria, providing a reliable proxy for cell proliferation.
Cell Culture: Seed human cancer cells (e.g., MCF-7 for breast, PC3 for prostate) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of the test derivatives and a positive control (e.g., Doxorubicin). Add the compounds to the wells and incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
3.2: Comparative Data (Hypothetical)
Data should be presented clearly to compare the potency and selectivity of the derivatives.
Compound
IC50 (µM) vs. MCF-7
IC50 (µM) vs. PC3
IC50 (µM) vs. HEK293 (Normal)
Selectivity Index (SI)*
Derivative 1
5.2
8.1
> 50
> 9.6
Derivative 2
15.8
22.4
> 50
> 3.2
Doxorubicin
0.8
1.1
2.5
3.1
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.
Part 4: Anti-inflammatory Activity Assessment
The 2-fluorophenyl moiety is present in several anti-inflammatory drugs, suggesting that these new derivatives may inhibit inflammatory pathways.[1][7][8] We can test this hypothesis by measuring the inhibition of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages.
4.1: Protocol: Nitric Oxide (NO) Inhibition Assay
This assay uses the Griess reagent to quantify nitrite, a stable product of NO, in cell culture supernatants of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
Pre-treatment: Treat the cells with various concentrations of the test derivatives for 1 hour.
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include a positive control (e.g., Diclofenac) and a vehicle control. Incubate for 24 hours.
Griess Reaction: Transfer 50 µL of cell supernatant to a new plate. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
Measurement: After 10 minutes, measure the absorbance at 540 nm.
Analysis: Create a standard curve using sodium nitrite to calculate the nitrite concentration. Determine the IC50 value for NO inhibition. A preliminary MTT assay on RAW 264.7 cells is crucial to ensure that the observed NO reduction is not due to cytotoxicity.
4.2: Proposed Mechanism of Action
Many anti-inflammatory agents act by inhibiting the NF-κB signaling pathway, which is a master regulator of inflammatory gene expression.[8] The derivatives could potentially inhibit the phosphorylation of key proteins in this cascade.
Caption: Potential inhibition of the NF-κB pathway.
Part 5: Antimicrobial Activity Assessment
Cyano-substituted heterocyclic compounds are known to possess antimicrobial properties.[9][10] Therefore, screening these derivatives against a panel of pathogenic bacteria is a worthwhile endeavor.
5.1: Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (MHB).
Inoculation: Add the bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.
5.2: Comparative Data (Hypothetical)
Compound
MIC (µg/mL) vs. S. aureus
MIC (µg/mL) vs. E. coli
Derivative 1
16
64
Derivative 2
> 128
> 128
Ciprofloxacin
0.5
0.25
Conclusion and Future Directions
This guide presents a structured and scientifically grounded framework for assessing the bioactivity of novel Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate derivatives. By leveraging established protocols for anticancer, anti-inflammatory, and antimicrobial screening, researchers can efficiently identify promising lead compounds. Positive hits from these primary assays should be advanced to secondary, mechanism-of-action studies to elucidate their molecular targets and therapeutic potential. The versatility of the core scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and drug-like properties.
References
Bhatt, S., et al. (2022). Anti-inflammatory, anti-oxidant and cardio-protective properties of novel fluorophenyl benzimidazole in L-NAME-induced hypertensive rats. PubMed. Available at: [Link]
Dalmarco, E. M., et al. (2019). New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole. PubMed. Available at: [Link]
Fouad, M. A., et al. (2023). Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors. PubMed. Available at: [Link]
Bhatt, S., et al. (2022). Anti-inflammatory, anti-oxidant and cardio-protective properties of novel fluorophenyl benzimidazole in L-NAME-induced hypertensive rats. ResearchGate. Available at: [Link]
Kumar, D., et al. (2022). l-Proline catalysed synthesis and in silico studies of novel α-cyano bis(indolyl)chalcones as potential anti-cancer agents. PMC. Available at: [Link]
Sam, G., et al. (2014). Anti-tumor activity and mechanism of action for a cyanoaziridine-derivative, AMP423. PMC. Available at: [Link]
Unknown Authors. (2011). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. ResearchGate. Available at: [Link]
Olyaei, A. & Sadeghpour, M. (2022). Synthesis of α-cyano bis(indolyl)chalcones 148 as anticancer agents. ResearchGate. Available at: [Link]
Seremet, O. C., et al. (2023). Cyano- and Ketone-Containing Selenoesters as Multi-Target Compounds against Resistant Cancers. MDPI. Available at: [Link]
ChemSynthesis. (n.d.). ethyl cyano(2-fluorophenyl)acetate. ChemSynthesis. Available at: [Link]
Yilmaz, A., et al. (2022). Anti-Cancer and Anti-Inflammatory Activities of Bromo- and Cyano-Substituted Azulene Derivatives. ResearchGate. Available at: [Link]
Wikipedia. (n.d.). Ethyl cyanoacetate. Wikipedia. Available at: [Link]
Ciban, M., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI. Available at: [Link]
PubChem. (n.d.). Ethyl phenylcyanoacetate. National Institutes of Health. Available at: [Link]
Stoyanova, M., et al. (2023). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. MDPI. Available at: [Link]
Google Patents. (n.d.). WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters. Google Patents.
Bîcu, E., et al. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. ResearchGate. Available at: [Link]
Unknown Authors. (2016). Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. ResearchGate. Available at: [Link]
Gyawali, R. & Ibrahim, S. A. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. MDPI. Available at: [Link]
Unknown Authors. (2017). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
A Senior Application Scientist's Guide to GC-MS Analysis of Volatile Fluorinated Ester Intermediates
In the landscape of pharmaceutical development and specialty chemical synthesis, the precise analysis of volatile fluorinated ester intermediates is paramount. These compounds, often critical building blocks, present uni...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and specialty chemical synthesis, the precise analysis of volatile fluorinated ester intermediates is paramount. These compounds, often critical building blocks, present unique analytical challenges due to their inherent volatility and the complex matrices in which they are found. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals toward robust and reliable analytical strategies.
The narrative that follows is grounded in the core principles of scientific integrity. Every recommendation and protocol is designed as a self-validating system, underpinned by authoritative sources to ensure technical accuracy and trustworthiness.
The Analytical Imperative: Why GC-MS for Fluorinated Intermediates?
Volatile fluorinated ester intermediates are frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and other high-performance materials. Their purity and concentration directly impact reaction yield, impurity profiles, and the ultimate safety and efficacy of the final product. GC-MS stands as the "gold standard" for this application, offering an unparalleled combination of separation power and confident identification.[1] The chromatographic separation resolves complex mixtures, while mass spectrometry provides definitive structural information, a critical advantage when dealing with closely related or isomeric impurities.[2][3]
However, the unique physicochemical properties of fluorinated compounds necessitate a nuanced approach to method development. Challenges include potential interactions with the analytical column and the need for high sensitivity to detect trace-level impurities.[4][5]
Strategic Method Selection: A Comparative Analysis
The selection of an appropriate GC-MS method is the cornerstone of accurate and reliable analysis. This section compares key methodological choices, providing the rationale behind each to empower informed decision-making.
Sample Introduction: Headspace vs. Direct Liquid Injection
The initial step of introducing the sample into the GC system is critical and largely depends on the volatility of the analytes and the complexity of the sample matrix.
Headspace GC-MS: This technique is ideally suited for the analysis of highly volatile compounds within a solid or liquid matrix.[6][7][8] By heating the sample in a sealed vial, volatile analytes partition into the gas phase (headspace) above the sample, which is then injected into the GC.[9] This approach minimizes the introduction of non-volatile matrix components, protecting the GC inlet and column from contamination and extending their lifespan.[8] For routine quality control of volatile fluorinated ester intermediates in reaction mixtures, headspace GC-MS is often the preferred method due to its robustness and reduced need for sample preparation.[10][11]
Direct Liquid Injection: In this method, a liquid sample is directly injected into the heated GC inlet, where it is vaporized. While simpler in principle, it can introduce non-volatile residues that may contaminate the system, requiring more frequent maintenance. However, for semi-volatile compounds or when the highest sensitivity is required for all components, direct injection may be necessary.[6] When employing direct injection, a split injection mode is often used to limit the amount of non-volatile material entering the column.[12]
Comparative Summary:
Parameter
Headspace GC-MS
Direct Liquid Injection
Rationale & Causality
Analyte Volatility
High
Moderate to High
Headspace relies on the efficient partitioning of analytes into the gas phase.
Matrix Complexity
High
Low to Moderate
Headspace effectively separates volatile analytes from non-volatile matrix components.[6]
System Robustness
Excellent
Good
Minimized contamination of the GC inlet and column with headspace injection.[8]
Sample Preparation
Minimal
May require dilution/filtration
Headspace often requires only placing the sample in a vial.[6]
Sensitivity
High for volatiles
Potentially higher for all components
Direct injection introduces the entire sample volume.
GC Column Selection: The Heart of the Separation
The choice of the GC column's stationary phase is the most critical factor influencing the separation of analytes.[13] The principle of "like dissolves like" is a guiding tenet.[13]
Non-Polar Columns (e.g., DB-5, HP-5ms): These columns, typically based on a (5%-phenyl)-methylpolysiloxane stationary phase, are excellent for separating non-polar to moderately polar compounds.[13] For many volatile fluorinated esters, these columns provide good peak shape and resolution based on boiling point elution order.
Intermediate-Polarity Columns (e.g., DB-Wax, HP-INNOWax): These polyethylene glycol (PEG)-based columns are highly effective for separating polar compounds.[14] They are particularly useful for resolving isomers or when dealing with fluorinated esters containing other polar functional groups.[15]
Highly Polar Columns (e.g., Cyanopropyl phases): These columns offer unique selectivity for compounds with double bonds or those that are highly polarizable, providing excellent resolution of geometric isomers.[15]
Recommendation: For initial method development, a mid-polarity column (e.g., DB-Wax) is often a good starting point, offering a balance of interactions for a wide range of fluorinated esters.
Ionization Technique: Electron Ionization vs. Chemical Ionization
The method of ionization in the mass spectrometer significantly impacts the resulting mass spectrum and the information it provides.
Electron Ionization (EI): This is the most common ionization technique in GC-MS. High-energy electrons bombard the analyte molecules, causing fragmentation.[16][17] The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for compound identification by library matching. However, for some fluorinated compounds, the molecular ion (the intact molecule with one electron removed) may be weak or absent, making molecular weight determination challenging.[18][19]
Chemical Ionization (CI): This is a "softer" ionization technique that uses a reagent gas (e.g., methane or ammonia) to ionize the analyte through proton transfer or adduct formation.[20][21][22] CI produces less fragmentation and typically a more abundant molecular ion or protonated molecule, which is invaluable for confirming the molecular weight of an unknown compound.[18][22] Positive Chemical Ionization (PCI) is often preferred for its simple spectra, often showing a prominent [M+H]+ ion.[20]
Workflow for Confident Identification:
Caption: Combined EI and CI workflow for identification.
Ensuring Trustworthiness: The Principles of Method Validation
A scientifically sound analytical method must be validated to ensure it is fit for its intended purpose.[1] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[23][24][25] Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[25] This is demonstrated by analyzing blank matrices and spiked samples to ensure no interfering peaks are present at the retention time of the analyte.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined range and performing a linear regression analysis. A correlation coefficient (R²) of ≥ 0.999 is generally considered acceptable.[26][27]
Accuracy: The closeness of the test results to the true value. It is assessed by recovery studies, where a known amount of analyte is spiked into a blank matrix and the recovery is calculated. Typical acceptance criteria are within 98-102%.[26][27]
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
An RSD of <2% is often required.[26][27]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. The LOQ is often determined as the concentration that gives a signal-to-noise ratio of 10:1.[27]
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[26]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a starting point for the GC-MS analysis of a model volatile fluorinated ester intermediate.
Protocol 1: Headspace GC-MS for Routine In-Process Control
This protocol is designed for the rapid and robust analysis of a volatile fluorinated ester in a reaction mixture.
Workflow Diagram:
Caption: Headspace GC-MS workflow for in-process control.
Protocol 2: Direct Liquid Injection GC-MS for Trace Impurity Analysis
This protocol is optimized for the sensitive detection of low-level impurities in a purified fluorinated ester intermediate.
Methodology:
Sample Preparation:
Accurately weigh approximately 100 mg of the fluorinated ester intermediate into a 10 mL volumetric flask.
Dissolve and dilute to volume with a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).[28][29]
Transfer an aliquot to a 2 mL autosampler vial.
GC-MS Conditions:
Injection: 1 µL, split ratio 10:1.
Inlet Temperature: 250°C.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program: 50°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).
MS Transfer Line: 280°C.
Ion Source: 230°C.
Ionization Mode: Electron Ionization (70 eV).
Acquisition Mode: Full scan (m/z 35-500) for initial identification, followed by Selected Ion Monitoring (SIM) for enhanced sensitivity of target impurities.[12][30]
Alternative and Complementary Techniques
While GC-MS is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for certain applications.
Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally labile fluorinated compounds, LC-MS is the technique of choice.[31] It is also highly sensitive for polar compounds that may not chromatograph well on GC.[32]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is an exceptionally powerful tool for the structural elucidation of fluorinated compounds, providing detailed information about the fluorine environments within a molecule.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the determination of total fluorine content, ICP-MS can be employed, although it presents challenges due to the high ionization potential of fluorine.[33]
Conclusion: A Framework for Excellence
The successful GC-MS analysis of volatile fluorinated ester intermediates hinges on a strategic approach to method development and a commitment to rigorous validation. By understanding the interplay between sample introduction, chromatographic separation, and mass spectrometric detection, researchers can develop robust and reliable methods that ensure the quality and consistency of their products. This guide provides a framework for making informed decisions, grounded in scientific principles and practical experience, to meet the demanding analytical challenges of modern drug development and chemical synthesis.
References
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Martin, J. W., et al. (2003). Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry. Environmental Science & Technology. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Tsikas, D. (2025). Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives: Consideration of reduction reactions in the gas phase. Journal of Mass Spectrometry. [Link]
Organomation. A Guide to GC-MS Sample Preparation. [Link]
JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]
ResolveMass Laboratories Inc. (2026). How Accurate Is GC-MS Analysis? Understanding Sensitivity, Specificity & Detection Limits. [Link]
LCGC International. (2021). Flying High with Sensitivity and Selectivity:- GC–MS to GC–MS/MS. [Link]
Integrated Liner Technologies. (2025). A Guide to GC Sample Preparation. [Link]
Wallace, A., et al. (2025). Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions. Journal of Chromatography A. [Link]
ResearchGate. Assess the sensitivity of gas and liquid chromatography for detecting trace substances in the environment. [https://www.researchgate.net/publication/381504936_Assess_the_sensitivity_of_gas_and_liquid_chromatography_for_detecting_trace_substances_in_the_environment]([Link]_ chromatography_for_detecting_trace_substances_in_the_environment)
Urban, D., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry. [Link]
Journal of Pharmaceutical and Biomedical Sciences. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]
ResolveMass Laboratories Inc. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]
National Institute of Justice. (2020). Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds. [Link]
Shimadzu Scientific Instruments. Analysis of Volatile PFAS in Water Using Head-Space Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry (HS-SPME GC/MS). [Link]
ResearchGate. (2025). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]
Impactfactor. A Review on GC-MS and Method Development and Validation. [Link]
Wang, J., et al. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
PubMed. (2004). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. [Link]
ALWSCI. (2024). What Is The Difference Between Headspace And Direct Injection?. [Link]
AZoM. (2023). Advantages of Using Headspace Sampling for Volatile Sample Analysis. [Link]
Felc, M., & Franko, M. (2014). Recent developments in methods for analysis of perfluorinated persistent pollutants. Mini-Reviews in Organic Chemistry. [Link]
Schober, S., & Mittelbach, M. (2004). Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels. Journal of Separation Science. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
Hazard Profile Analysis: A Functional Group Approach To establish a safe disposal procedure, we must first understand the inherent hazards of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate. Its structure contains three...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Profile Analysis: A Functional Group Approach
To establish a safe disposal procedure, we must first understand the inherent hazards of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate. Its structure contains three key functional groups that dictate its chemical behavior and toxicological profile: the fluorophenyl group, the cyano group, and the ethyl ester group.
Fluorophenyl Group (Halogenated Aromatic): The presence of a carbon-fluorine bond classifies this compound as a halogenated organic.[1][2] Halogenated organic compounds are often subject to specific waste disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts, such as hydrogen fluoride (HF), upon improper treatment like uncontrolled incineration.[3][4] The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic compounds (HOCs).[5][6][7]
Cyano Group (-C≡N): The cyano group introduces a significant toxicological concern. While the nitrile in this compound is organic, it has the potential to release highly toxic hydrogen cyanide (HCN) gas if exposed to strong acidic conditions. Therefore, segregation from acidic waste is paramount.[8][9] Compounds containing the cyano group are treated as hazardous, and their disposal must be handled with care to prevent accidental exposure or dangerous reactions.
Ethyl Ester Group (-COOEt): Like many organic esters, this group renders the compound combustible.[10] While not highly flammable, it can burn, producing toxic gases such as carbon monoxide, nitrogen oxides, and cyanides in a fire.[10]
Based on analogous compounds like Ethyl cyanoacetate and other fluorinated phenylacetates, the compound should be presumed to cause serious eye irritation and potential skin irritation.[11][12]
Pre-Disposal Operations: Safety and Segregation
Proper disposal begins long before the waste container is full. It starts with rigorous safety protocols and meticulous segregation at the point of generation.
Personal Protective Equipment (PPE)
A fundamental aspect of safe handling involves the consistent use of appropriate PPE. This is non-negotiable.
PPE Item
Specification & Rationale
Eye Protection
Chemical splash goggles are mandatory to protect against splashes that can cause serious eye irritation.[3]
Hand Protection
Chemical-resistant nitrile gloves are required to prevent skin contact.[1][2] Always check for signs of degradation and change gloves immediately if contamination occurs.
Body Protection
A standard laboratory coat protects skin and personal clothing from contamination.[1][2]
Work Area
All handling and transfers of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[1]
Critical Waste Segregation
The single most important step in this process is correct waste segregation. Due to its chemical nature, Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate waste must be classified and handled as Halogenated Organic Waste .[1][2][13]
DO NOT mix this waste with:
Non-halogenated organic waste: This prevents cross-contamination of large volumes of solvent waste and ensures proper, specialized disposal for the halogenated stream.[13]
Strong Acids: To prevent the potential liberation of highly toxic hydrogen cyanide gas.[8][9]
Strong Bases, Oxidizing Agents, or Reducing Agents: To avoid unpredictable and potentially vigorous chemical reactions.[11]
Aqueous Waste: Organic and aqueous waste streams should always be kept separate.
Step-by-Step Disposal Protocol
Follow this workflow for the safe transfer and temporary storage of waste containing Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate.
Step 1: Container Selection and Labeling
Obtain a designated hazardous waste container that is chemically compatible (e.g., polyethylene or glass) and has a secure, vapor-tight lid.
The container must be clearly labeled before any waste is added. The label should include:
The words "Hazardous Waste "
The full chemical name: "Waste Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate "
If in a solvent, list all components and their approximate percentages.
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
Step 2: Waste Transfer
Perform all waste transfers inside a chemical fume hood.[1]
Carefully pour the waste into the labeled container, using a funnel to prevent spills.
Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills during transport.
Step 3: Decontamination
Any glassware, syringes, or equipment that came into contact with the compound must be decontaminated.
Rinse the equipment three times with a small amount of a suitable organic solvent (e.g., acetone). The rinsate from these washes is also considered hazardous waste and must be added to the designated Halogenated Organic Waste container.[13]
Step 4: Container Management and Storage
Securely close the waste container lid immediately after adding waste.[13]
Wipe the exterior of the container clean of any contamination.
Store the container in a designated satellite accumulation area that is secure, well-ventilated, and segregated from incompatible chemicals.[11]
Step 5: Final Disposal
Once the container is full (or on a regular schedule), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
The following diagram illustrates the logical steps for correctly segregating and disposing of waste generated from experiments involving Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate.
Caption: Decision workflow for the disposal of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Response
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.[10]
Control Ignition Sources: Remove all sources of ignition from the area.[10]
Containment: Absorb small spills with an inert, non-combustible material such as vermiculite, dry sand, or earth.[10][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.
Collection: Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.
Decontaminate: Clean the spill area thoroughly.
Exposure and First Aid
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water.[10][11] Seek medical attention if irritation develops or persists.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[11]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
SAFETY DATA SHEET for a similar compound. (2025). MilliporeSigma.
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
SAFETY DATA SHEET for Ethyl cyanoacet
Material Safety Data Sheet for Ethyl cyanoacet
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
Safety Data Sheet for Methyl 2-(4-cyano-2-fluorophenyl)
Safe Handling & Disposal of Organic Substances. Science Ready.
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). ChemistryTalk.
Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium.
Safe Handling of Flammable Fluorin
Guide for the Safe Handling of Fluoropolymer Resins. (2025). PlasticsEurope.
Safety Data Sheet for a flammable liquid. (2023). Cayman Chemical.
EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division.
SAFETY DATA SHEET for Methyl cyanoacet
40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
Partial List of Chemical Incompatibilities. University of Nevada, Reno Environmental Health & Safety.
Hazard Summary for Ethyl Cyanoacet
Standard Operating Procedure for Halogenated Organic Liquids. Braun Research Group.
Chemical Incompatibility Chart. Princeton University Environmental Health and Safety.
Chemical Incompatibility Table.
Incompatible Chemicals. Utah State University Office of Research Environmental Health and Safety.
Incompatible chemicals. University of Cambridge Department of Engineering Health & Safety.
Personal protective equipment for handling Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
Executive Summary & Compound Profile Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate (CAS: 1461705-64-5) is a specialized -cyano ester intermediate used in the synthesis of complex pharmaceutical active ingredients (API...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate (CAS: 1461705-64-5) is a specialized
-cyano ester intermediate used in the synthesis of complex pharmaceutical active ingredients (APIs).[1][2] Its structure—featuring a nitrile group, a fluorinated aromatic ring, and a quaternary carbon—presents a unique risk profile combining the toxicity potential of organic nitriles with the volatility and irritant properties of esters.
This guide moves beyond generic safety advice, providing a logic-driven protocol for researchers handling this compound in drug discovery and process chemistry environments.
Physicochemical Hazard Analysis
Functional Group Risks:
Nitrile (
): Potential for metabolic release of cyanide ions () upon ingestion or enzymatic breakdown. Chemical incompatibility with strong acids (risk of HCN evolution) and strong oxidizers.
-Fluoroaryl Moiety: Increases lipophilicity, facilitating skin absorption and potentially prolonging systemic retention compared to non-fluorinated analogs.
Ester Linkage: Susceptible to hydrolysis; vapors may cause respiratory tract irritation.
Physical State: Typically a viscous oil or low-melting solid. High boiling point, but vapor pressure is sufficient to require containment.
Risk Assessment & Hazard Classification
Derived from structure-activity relationships (SAR) and read-across data for analogous
-phenyl cyanoacrylates.
Hazard Class
GHS Code
Hazard Statement
Mechanism of Action
Acute Toxicity
H302/H312
Harmful if swallowed or in contact with skin.
Inhibition of cytochrome c oxidase (potential); CNS depression.
Effective protection relies on a "Barrier Redundancy" strategy. Do not rely on a single layer of defense.
Tiered Protection Protocol
Protection Zone
Analytical Scale (< 100 mg)
Preparative Scale (> 100 mg - 10 g)
Rationale
Ocular
Chemical Splash Goggles (ANSI Z87.1+)
Chemical Splash Goggles + Face Shield (8-inch)
Goggles seal against vapors; face shields protect neck/face from projectile glass/splashes.
Dermal (Hand)
Double Nitrile (min 5 mil outer). Change every 30 mins.
Laminate (Silver Shield) liner under Nitrile.
Nitriles degrade in organic solvents used with this compound (DCM, THF). Laminates provide broad chemical resistance.
Respiratory
Fume Hood (Face velocity > 100 fpm)
Fume Hood + N95 (if solid) or Half-mask (OV Cartridge) if outside hood.
Prevents inhalation of aerosols during weighing or transfer.
Body
Standard Cotton Lab Coat
Chemical-Resistant Apron (Tyvek/PVC) over Lab Coat.
Cotton absorbs spills; aprons provide an impermeable barrier for larger volumes.
Operational Handling Workflow
Safety is not just equipment; it is a process. The following logic flow dictates the safe lifecycle of the compound within the laboratory.
Figure 1: Decision logic for handling Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate, prioritizing scale-dependent PPE and waste segregation.
Emergency Response Protocols
Self-Validating System: Every user must verify the location of the Calcium Gluconate gel (if cyanide risk is suspected) and Diphoterine/Eyewash stations before opening the vial.
Scenario A: Skin Exposure
Immediate Action: Do not wipe. Wiping drives the chemical deeper into the dermis.
Decontamination: Flush with copious water for 15 minutes.[8]
Specific Treatment: If signs of cyanide toxicity (dizziness, rapid breathing) appear or if the skin is broken, seek medical attention immediately. While alpha-cyano esters are stable, metabolic liberation of CN is a non-zero risk.
Scenario B: Spills (> 5 mL)
Evacuate: Clear the immediate area.
Ventilate: Ensure fume hood sash is lowered; increase exhaust if possible.
Neutralize: Do not use acid. Cover with an activated carbon spill pillow or vermiculite.
Clean Up: Transfer to a double-bagged hazardous waste container labeled "Toxic - Nitrile/Fluorine Organic."
Disposal & Deactivation
Crucial Rule: Never mix nitrile-containing waste with acidic waste streams. This can generate lethal Hydrogen Cyanide (HCN) gas.
Primary Stream: Dispose of as Halogenated Organic Waste .
Aqueous Layers: If the protocol involved hydrolysis (basic or acidic), check pH. Adjust aqueous waste to pH > 10 (using NaOH) before disposal to ensure any liberated cyanide remains as the non-volatile
ion rather than HCN gas.
Container: High-density polyethylene (HDPE) jerrycans are compatible.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 2-cyanoacrylate (Analogous Structure Safety Data). Retrieved February 12, 2026. [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan.[Link]
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, National Academies Press.[Link][9][10]